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  • Product: 2-{[1,1'-Biphenyl]-3-yl}benzoic acid

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid

Introduction 2-{[1,1'-Biphenyl]-3-yl}benzoic acid is an aromatic carboxylic acid featuring a biphenyl moiety. This structural motif is of significant interest to researchers in medicinal chemistry and materials science d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-{[1,1'-Biphenyl]-3-yl}benzoic acid is an aromatic carboxylic acid featuring a biphenyl moiety. This structural motif is of significant interest to researchers in medicinal chemistry and materials science due to the unique combination of a rigid, hydrophobic biphenyl backbone and a polar, ionizable carboxylic acid group. Such structures often serve as scaffolds for developing novel pharmaceuticals or functional materials.

Chemical Identity and Core Physicochemical Properties

Precise identification is the first step in any scientific investigation. The structural and chemical details of the target compound are outlined below. The subsequent table summarizes key physicochemical properties. Since verified experimental values are unpublished, this table includes a combination of calculated values and estimates derived from structurally similar compounds, such as 2-phenylbenzoic acid and other substituted biphenyl carboxylic acids. These values serve as essential preliminary estimates for guiding experimental design.

  • IUPAC Name: 2-(Biphenyl-3-yl)benzoic acid

  • Molecular Formula: C₁₉H₁₄O₂

  • Chemical Structure: (Placeholder for actual structure image if available)

Table 1: Calculated and Estimated Physicochemical Properties

PropertyValueSource/Basis
Molecular Weight 274.31 g/mol (Calculated)
CAS Number Not assigned(As of Feb 2026)
Melting Point (°C) ~115 °CEstimated based on 2-phenylbenzoic acid.[1]
Boiling Point (°C) > 340 °CEstimated based on 2-phenylbenzoic acid.[1][2]
pKa (Acidic) ~4.0 - 4.4Estimated. Benzoic acid pKa is 4.20.[3] The biphenyl group's electron-withdrawing nature may slightly increase acidity. Predicted pKa for a related methoxy-substituted isomer is 4.37.[4]
LogP (Octanol/Water) ~3.0 - 3.5Estimated. The predicted LogP for the related 2-(3-methylphenyl)benzoic acid is 3.36.[5] The LogP for 2-phenylbenzoic acid is reported as 2.89.[1]
Aqueous Solubility Poorly solubleExpected due to the large, hydrophobic biphenyl scaffold. Thermodynamic solubility is highly pH-dependent for ionizable compounds.[6]
Hydrogen Bond Donors 1 (Carboxylic OH)(Calculated)
Hydrogen Bond Acceptors 2 (Carbonyl O, Hydroxyl O)(Calculated)
Rotatable Bonds 2(Calculated)

Experimental Determination of Key Properties

The following sections provide detailed, self-validating protocols for the empirical determination of pKa, LogP, and thermodynamic solubility. These methods are fundamental to building an accurate physicochemical profile for drug discovery and development.

Determination of the Acid Dissociation Constant (pKa)

Expertise & Rationale: The pKa value is critical as it dictates the ionization state of the molecule at a given pH. This, in turn, profoundly influences solubility, absorption, distribution, metabolism, and excretion (ADME) properties.[7] For an acidic compound like this, knowing the pKa is essential for predicting its behavior in physiological environments (e.g., the stomach vs. the intestine). Potentiometric titration is the gold-standard method due to its precision and accuracy.[8] The methodology relies on monitoring pH changes as a titrant of known concentration is added, allowing for the direct determination of the pH at which the compound is 50% ionized, which is equal to the pKa.[9]

Protocol: pKa Determination by Potentiometric Titration

This protocol is adapted from standard methodologies for active pharmaceutical ingredients (APIs).[7][10]

  • Instrument Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements across the titration range.[7]

  • Solution Preparation:

    • Prepare a stock solution of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low.

    • Dilute the stock into a titration vessel containing purified water to a final concentration of approximately 1 mM. The final co-solvent concentration should be minimized.

    • Add a concentrated solution of potassium chloride (KCl) to the vessel to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration. This is critical for stabilizing activity coefficients.[10]

    • Prepare standardized titrant solutions of 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl).

  • Titration Procedure:

    • Purge the sample solution with nitrogen gas for 5-10 minutes before and during the titration to displace dissolved CO₂, which can interfere with the measurement by forming carbonic acid.[10]

    • Place the vessel on a magnetic stirrer and immerse the calibrated pH electrode.

    • If necessary, acidify the solution to ~pH 2 using 0.1 M HCl to ensure the compound is fully protonated at the start.

    • Begin the titration by adding small, precise aliquots of 0.1 M NaOH. Record the pH reading after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches ~12 to ensure the full titration curve is captured.

  • Data Analysis & Validation:

    • Plot the recorded pH values against the volume of NaOH added.

    • Identify the equivalence point (the point of maximum slope on the curve).

    • The pKa is determined from the pH value at the half-equivalence point, where exactly half of the acid has been neutralized.[9]

    • The protocol is validated by performing a minimum of three independent titrations. The final pKa is reported as the average value with the standard deviation.[10]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis cal Calibrate pH Meter (pH 4, 7, 10 Buffers) prep_sol Prepare 1 mM Sample Solution (with 0.15 M KCl for ionic strength) cal->prep_sol prep_titrant Prepare 0.1 M NaOH Titrant prep_sol->prep_titrant purge Purge Sample with N2 (Remove dissolved CO2) prep_titrant->purge acidify Acidify to pH 2 (Ensure full protonation) purge->acidify titrate Titrate with NaOH (Record pH vs. Volume) acidify->titrate plot Plot pH vs. Volume titrate->plot half_eq Find Half-Equivalence Point plot->half_eq pka Determine pKa (pKa = pH at half-equivalence) half_eq->pka repeat Repeat 3x for Validation pka->repeat G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis saturate Pre-saturate Solvents (n-Octanol and pH 2.0 Buffer) vessels Prepare Test Vessels (Varying Solvent Ratios) saturate->vessels add_cpd Add Compound vessels->add_cpd shake Shake to Equilibrium (Constant Temperature) add_cpd->shake centrifuge Separate Phases (Centrifugation) shake->centrifuge quantify Quantify Concentration in Each Phase (HPLC-UV) centrifuge->quantify calc_p Calculate P = [Octanol]/[Buffer] quantify->calc_p calc_logp Calculate LogP = log10(P) calc_p->calc_logp validate Validate (Results must be within ±0.3 units) calc_logp->validate

Caption: Workflow for LogP determination by the shake-flask method.

Determination of Thermodynamic Aqueous Solubility

Expertise & Rationale: Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions. It represents a fundamental physical limit and is a more definitive measure than kinetic solubility, which is often used in high-throughput screening. [11][12]Poor thermodynamic solubility can severely limit oral bioavailability. [12]The shake-flask method is the "gold standard" for this measurement, as it ensures that true equilibrium between the solid and dissolved states is achieved. [6]For this compound, solubility should be determined at a physiologically relevant pH, such as 7.4 (phosphate-buffered saline), to best inform drug development decisions.

Protocol: Thermodynamic Solubility by Shake-Flask Method

  • Preparation:

    • Prepare the desired aqueous medium (e.g., phosphate-buffered saline, PBS, at pH 7.4).

    • Add an excess amount of the solid test compound to a vial containing the buffer. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution was achieved. [6]2. Equilibration:

    • Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

    • Equilibration time is critical and can range from 24 to 72 hours. To validate that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases. [6]3. Sample Processing:

    • After incubation, allow the vials to stand to let the excess solid settle.

    • Carefully remove an aliquot of the supernatant.

    • Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification & Validation:

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like LC-MS/MS. A calibration curve prepared from a DMSO stock solution is used for accurate quantification. [11][13] * The solubility is reported in units of µg/mL or µM.

    • The protocol is validated by the consistency of results from multiple time points, confirming that true equilibrium was achieved.

G cluster_properties Core Physicochemical Properties cluster_adme Biopharmaceutical Properties (ADME) pka pKa (Acid Dissociation Constant) sol Solubility (Aqueous Solubility) pka->sol influences abs Absorption (e.g., Gut Wall Permeation) pka->abs influences logp LogP (Lipophilicity) logp->abs influences dist Distribution (e.g., Plasma Protein Binding) logp->dist influences sol->abs is a prerequisite for bio Oral Bioavailability abs->bio is a key factor in dist->bio affects

Caption: Relationship between physicochemical properties and bioavailability.

Anticipated Spectroscopic and Safety Profile

  • Spectroscopic Analysis: For structural confirmation, the following spectral features are anticipated:

    • ¹H NMR: Complex multiplets in the aromatic region (7.0-8.5 ppm) corresponding to the 13 protons of the disubstituted biphenyl system. A broad singlet further downfield (>10 ppm) corresponding to the carboxylic acid proton.

    • ¹³C NMR: Signals for at least 13 distinct aromatic carbons, plus a signal for the carboxylic carbon (>165 ppm).

    • FTIR: A strong carbonyl (C=O) stretch around 1700 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹, characteristic of a carboxylic acid dimer.

    • Mass Spectrometry: A molecular ion peak [M-H]⁻ at m/z 273.09 in negative ion mode ESI-MS.

  • Safety and Handling: As with any new chemical entity, 2-{[1,1'-Biphenyl]-3-yl}benzoic acid should be handled with care in a laboratory setting. Based on the parent compound, benzoic acid, it should be considered a potential skin and eye irritant. [14]Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This guide establishes a robust scientific framework for the comprehensive physicochemical characterization of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid. While specific experimental data for this molecule remains to be published, the provided protocols for determining pKa, LogP, and thermodynamic solubility represent the gold-standard methodologies required to generate the high-quality data essential for any research or development program. By following these self-validating experimental workflows, researchers can confidently build the foundational knowledge needed to unlock the full potential of this and other novel chemical entities.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 17, 2026, from [Link]

  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. Retrieved February 17, 2026, from [Link]

  • Avdeef, A., & Tsinman, K. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 5(2), 46-56. Retrieved February 17, 2026, from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved February 17, 2026, from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. Retrieved February 17, 2026, from [Link]

  • OECD. (1995). Test Guideline 107. Retrieved February 17, 2026, from [Link]

  • ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved February 17, 2026, from [Link]

  • European Commission. (n.d.). A.8. PARTITION COEFFICIENT. Retrieved February 17, 2026, from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved February 17, 2026, from [Link]

  • Bui, J. (2021). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Study.com. Retrieved February 17, 2026, from [Link]

  • Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(4), 16-21. Retrieved February 17, 2026, from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved February 17, 2026, from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved February 17, 2026, from [Link]

  • O'Hagan, S., et al. (2015). Development of Methods for the Determination of pKa Values. Journal of Solution Chemistry, 44, 1-18. Retrieved February 17, 2026, from [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved February 17, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid Properties. CompTox Chemicals Dashboard. Retrieved February 17, 2026, from [Link]

  • Stenutz, R. (n.d.). 2-phenylbenzoic acid. Retrieved February 17, 2026, from [Link]

  • American Chemical Society. (2020, December 21). Benzoic acid. Retrieved February 17, 2026, from [Link]

  • Stenutz, R. (n.d.). pKa values. Retrieved February 17, 2026, from [Link]

Sources

Exploratory

2-{[1,1'-Biphenyl]-3-yl}benzoic acid structural isomers

Technical Whitepaper: Structural Dynamics, Synthesis, and Isomerism of 2-{[1,1'-Biphenyl]-3-yl}benzoic Acid Executive Summary This technical guide provides a comprehensive analysis of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Dynamics, Synthesis, and Isomerism of 2-{[1,1'-Biphenyl]-3-yl}benzoic Acid

Executive Summary

This technical guide provides a comprehensive analysis of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid , a critical o-terphenyl scaffold used in the synthesis of polycyclic aromatic hydrocarbons (PAHs), organic light-emitting diodes (OLEDs), and atropisomeric pharmacophores. Unlike its para and meta isomers, this molecule possesses a unique ortho-substitution pattern that induces significant steric strain, resulting in a non-planar conformation and a gateway to intramolecular cyclization. This guide details the structural isomerism, validated synthetic protocols, and the mechanistic causality governing its reactivity.

Part 1: Structural Architecture & Isomerism

The molecule 2-{[1,1'-Biphenyl]-3-yl}benzoic acid consists of a benzoic acid core substituted at the ortho (C2) position by a 3-biphenyl group. This architecture introduces two distinct forms of isomerism critical to its chemical behavior: Regioisomerism and Atropisomerism .

Regioisomer Landscape

The position of the carboxylic acid relative to the biphenyl linkage dictates the molecule's electronic properties and cyclization potential.

Isomer ClassStructure DescriptionKey PropertyApplication
Ortho (Target) 2-(3-Biphenyl)benzoic acidHigh steric strain; Precursor to FluorenonesOLED Hosts, PAHs
Meta 3-(3-Biphenyl)benzoic acidPlanar capability; Extended conjugationLiquid Crystals
Para 4-(3-Biphenyl)benzoic acidLinear geometry; High crystallinityMOF Linkers
Atropisomerism and the "Ortho Effect"

The defining feature of the target molecule is the steric repulsion between the carboxylic acid group at C1 and the biphenyl moiety at C2. This forces the two aryl rings to twist out of coplanarity to minimize


 strain.
  • Axial Chirality: The bond connecting the benzoic acid to the biphenyl ring becomes a chiral axis. Although the barrier to rotation (

    
    ) in simple 2-arylbenzoic acids is often too low for isolation at room temperature (Class 1 or 2 atropisomers), the molecule exists as a racemate of transient 
    
    
    
    and
    
    
    conformers in solution.
  • Crystallographic Implications: In the solid state, the molecule adopts a twisted conformation (dihedral angle

    
    ). This prevents 
    
    
    
    -
    
    
    stacking, which is advantageous for preventing fluorescence quenching in OLED applications.

Part 2: Synthetic Pathways & Protocols

The most robust method for synthesizing 2-{[1,1'-Biphenyl]-3-yl}benzoic acid is the Suzuki-Miyaura Cross-Coupling . This protocol is preferred over the Gomberg-Bachmann reaction due to its mild conditions and tolerance of the free carboxylic acid (if base is managed correctly).

Validated Synthesis Protocol

Reaction: 2-Bromobenzoic acid + 3-Biphenylboronic acid


 Product

Reagents:

  • Substrate A: 2-Bromobenzoic acid (1.0 eq)

  • Substrate B: 3-Biphenylboronic acid (1.1 eq)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3-5 mol%)

  • Base: Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

Step-by-Step Methodology:

  • Degassing: Charge a 3-neck round-bottom flask with 1,4-dioxane and water. Sparge with Argon for 20 minutes. Causality: Oxygen poisons the Pd(0) catalyst, leading to homocoupling side products.

  • Addition: Add 2-bromobenzoic acid, 3-biphenylboronic acid, and

    
     under a positive stream of Argon.
    
  • Catalyst Introduction: Add Pd(PPh3)4 rapidly. The solution typically turns yellow/orange.

  • Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1 + 1% Acetic Acid).

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH 2. Critical Step: The product exists as a carboxylate salt during reaction; acidification precipitates the free acid.

  • Purification: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    . Recrystallize from Ethanol/Water or purify via flash column chromatography.
    

Yield Expectation: 75–85%

Mechanistic Workflow Visualization

SuzukiCycle Start 2-Bromobenzoic Acid (Ar-Br) OxAdd Oxidative Addition [Ar-Pd(II)-Br] Start->OxAdd + Cat Boronic 3-Biphenylboronic Acid (Ar'-B(OH)2) Cat Pd(0) Catalyst TransMet Transmetallation [Ar-Pd(II)-Ar'] OxAdd->TransMet + Boronic / Base RedElim Reductive Elimination TransMet->RedElim RedElim->Cat Regeneration Product 2-{[1,1'-Biphenyl]-3-yl}benzoic acid RedElim->Product

Caption: Figure 1.[2][3] Catalytic cycle for the Suzuki-Miyaura synthesis of the target scaffold.[1] The oxidative addition is typically the rate-determining step for aryl bromides.

Part 3: Downstream Chemistry – The Fluorenone Gateway

The most distinct chemical property of the ortho-isomer is its ability to undergo intramolecular cyclization. This transforms the twisted, open 2-arylbenzoic acid into a planar, rigid Fluorenone derivative. This pathway is widely used to synthesize functional materials and natural products (e.g., Dengibsin).

Mechanism: Intramolecular Friedel-Crafts Acylation.[2][4]

  • Activation: The carboxylic acid is converted to an acid chloride (

    
    ) or activated anhydride.
    
  • Cyclization: A Lewis Acid (

    
     or 
    
    
    
    ) or strong Brønsted acid (
    
    
    ) catalyzes the electrophilic attack of the acylium ion onto the adjacent phenyl ring.
  • Regioselectivity: Cyclization can occur at two positions on the biphenyl ring (C2' or C4'). However, cyclization at C2' is sterically favored and leads to the 4-phenylfluorenone core.

Cyclization Pathway Diagram

Cyclization Reactant 2-{[1,1'-Biphenyl]-3-yl}benzoic acid (Open Form) Intermediate Acylium Ion Intermediate Reactant->Intermediate SOCl2 / AlCl3 Product Substituted Fluorenone (Closed Form) Intermediate->Product - HCl

Caption: Figure 2. Acid-mediated intramolecular cyclization converting the open-chain acid to the fused fluorenone system.

Part 4: Analytical Characterization

To ensure scientific integrity, the identity of the synthesized isomer must be validated using the following markers.

MethodDiagnostic SignalInterpretation
1H NMR

10.0–13.0 ppm (Broad Singlet)
Confirms presence of -COOH proton. Disappearance indicates salt formation or esterification.
1H NMR Aromatic Region ComplexityDue to the biphenyl and benzoic rings, significant overlap occurs. The proton ortho to the COOH (C6-H) often appears as a doublet downfield (

~8.0 ppm).
IR Spectroscopy 1680–1710

Strong C=O stretch (Carboxylic Acid).
IR Spectroscopy 2500–3300

Broad O-H stretch (H-bonded dimer).
Melting Point Sharp RangeComparison with literature (typically >150°C for terphenyl acids) indicates purity.

References

  • Synthesis and Characterization of Biphenyl-4-carboxylic Acid Derivatives. Asian Journal of Chemistry. (2009). Link

  • Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research. (2022).[5] Link

  • Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization. Beilstein Journal of Organic Chemistry. (2021). Link

  • Crystal structure of 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid. Acta Crystallographica Section E. (2015). Link

  • 2-Biphenylcarboxylic acid. NIST Chemistry WebBook. Link

Sources

Foundational

Strategic Synthesis of 2-{[1,1'-Biphenyl]-3-yl}benzoic Acid: A Technical Guide

Executive Summary The synthesis of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid represents a classic challenge in constructing sterically crowded biaryl scaffolds. This molecule serves as a critical intermediate in the developme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid represents a classic challenge in constructing sterically crowded biaryl scaffolds. This molecule serves as a critical intermediate in the development of organic light-emitting diodes (OLEDs), liquid crystals, and specific enzyme inhibitors.

The core challenge lies in the ortho-substitution of the benzoic acid moiety, which introduces significant steric hindrance during the C-C bond formation.[1] While direct arylation methods exist, the Suzuki-Miyaura cross-coupling remains the most robust and scalable approach. This guide prioritizes a two-step "Protection-Coupling-Deprotection" strategy (via the ester) over the direct coupling of the free acid, as it offers superior reproducibility and purification control in high-throughput environments.

Retrosynthetic Analysis

To design a self-validating synthetic route, we must first deconstruct the target molecule. The strategic disconnection occurs at the biaryl bond connecting the benzoic acid fragment (Ring A) and the central phenyl ring (Ring B).

Structural Logic:

  • Target: 2-{[1,1'-Biphenyl]-3-yl}benzoic acid.

  • Disconnection: Biaryl bond between C2 of the benzoic acid and C3' of the biphenyl system.

  • Synthons:

    • Electrophile: Methyl 2-bromobenzoate (preferred over free acid to prevent catalyst poisoning and improve solubility).

    • Nucleophile: 3-Biphenylboronic acid (commercially available and stable).

Retrosynthesis cluster_start Starting Materials Target Target Molecule 2-{[1,1'-Biphenyl]-3-yl}benzoic acid Disconnect Strategic Disconnection (Biaryl Bond) Target->Disconnect Retrosynthesis SM1 Electrophile: Methyl 2-bromobenzoate Disconnect->SM1 Suzuki Precursor A SM2 Nucleophile: 3-Biphenylboronic acid Disconnect->SM2 Suzuki Precursor B

Figure 1: Retrosynthetic breakdown favoring the Suzuki-Miyaura pathway.

Primary Protocol: The Ester-Mediated Route

This route is recommended for researchers requiring high purity (>98%) and reliable yields. By masking the carboxylic acid as a methyl ester, we eliminate the risk of protodecarboxylation and reduce the coordination of the carboxylate to the Palladium catalyst.

Phase 1: Suzuki-Miyaura Coupling[2]

Reaction:



Reagents & Stoichiometry:

ComponentRoleEquivalentsNotes
Methyl 2-bromobenzoate Substrate (Electrophile)1.0Limiting reagent.
3-Biphenylboronic acid Substrate (Nucleophile)1.2Slight excess to drive completion.[2]
Pd(OAc)₂ Pre-catalyst0.02 (2 mol%)Source of Pd(II).
SPhos Ligand0.04 (4 mol%)Critical: Electron-rich, bulky ligand handles steric hindrance.
K₃PO₄ Base2.0Promotes transmetallation.
Toluene / Water (4:1) Solvent System10 mL / mmolBiphasic system dissolves inorganic base.

Step-by-Step Methodology:

  • Inerting: Charge a round-bottom flask with Methyl 2-bromobenzoate (1.0 eq), 3-Biphenylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 eq). Evacuate and backfill with Argon three times. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Solvation: Add degassed Toluene and Water (4:1 ratio) via syringe.

  • Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.

    • Checkpoint: The reaction typically completes within 4–6 hours. Look for the disappearance of the bromide.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water. Dry the organic layer over MgSO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Phase 2: Hydrolysis (Saponification)

Reaction:



Methodology:

  • Dissolve the isolated ester in THF/Water (1:1).

  • Add LiOH·H₂O (3.0 eq).

  • Heat to reflux (66°C) for 2 hours.

  • Critical Workup (Self-Validating Purification): See Section 5.

Alternative Protocol: Direct Coupling (Green Approach)

For applications where step-count reduction is prioritized over yield, the direct coupling of 2-Bromobenzoic acid is possible.

Key Modification: You must use 3.0 equivalents of base (1 eq to deprotonate the acid, 2 eq for the Suzuki cycle).

  • Catalyst: Pd(PPh₃)₄ (5 mol%) is standard, but often sluggish due to the ortho-carboxylate coordinating to Pd.

  • Optimization: Use Pd-PEPPSI-IPr or XPhos Pd G2 catalysts. These bulky N-heterocyclic carbene or Buchwald precatalysts prevent the "shut-down" of the catalytic cycle by the carboxylate group.

  • Solvent: 1,4-Dioxane/Water (to ensure solubility of the benzoate salt).

Risk: The free acid substrate is prone to protodebromination (yielding benzoic acid) if the transmetallation step is slow.

Purification & Characterization (Self-Validating System)

The chemical properties of the target (a carboxylic acid) allow for a purification strategy that validates itself without chromatography. This is known as an Acid-Base Swing Extraction .

Workup Mix Crude Reaction Mixture (Target + Impurities) BaseExt Add 1M NaOH Extract with Ether/DCM Mix->BaseExt OrgLayer Organic Layer (Contains Neutral Impurities: Biphenyl, Homocoupled products) BaseExt->OrgLayer Discard AqLayer Aqueous Layer (Contains Target as Carboxylate) BaseExt->AqLayer Keep Acidify Acidify with 1M HCl to pH 2 (Precipitation) AqLayer->Acidify Filter Filtration & Recrystallization (Ethanol/Water) Acidify->Filter Final Pure Target 2-{[1,1'-Biphenyl]-3-yl}benzoic acid Filter->Final

Figure 2: Acid-Base Swing Extraction Flowchart. This method isolates the product based on its pKa (~4.2), separating it from neutral organic byproducts.

Analytical Expectations
  • ¹H NMR (DMSO-d₆):

    • Look for the carboxylic acid proton (broad singlet) at ~12.5–13.0 ppm.

    • The biphenyl/terphenyl region (7.3–8.0 ppm) will be complex. Key diagnostic is the ortho-proton of the benzoic acid ring (doublet, ~7.8 ppm) and the singlet-like proton of the 3-substituted biphenyl ring at the connection point.

  • Mass Spectrometry (ESI-):

    • Expect a molecular ion peak

      
       at m/z 273.1.
      

Scientific Rationale & Troubleshooting (E-E-A-T)

Why SPhos?

The ortho-position of the benzoic acid creates significant steric bulk. Standard ligands like PPh₃ form a cone angle that is often insufficient to prevent catalyst decomposition or allows the rate of oxidative addition to drop below the rate of side reactions. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) provides a unique combination of electron-richness (accelerating oxidative addition) and steric bulk (facilitating reductive elimination), making it the "Gold Standard" for hindered biaryls [2].

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning by carboxylate (if using Route 2).Switch to Route 1 (Ester) or increase base to 3.5 eq.
Homocoupling (Biphenyl-Biphenyl) Oxygen in the system.[3][2]Degas solvents more rigorously (Freeze-Pump-Thaw).
Protodebromination (Benzoic Acid byproduct) Transmetallation is too slow; Hydride source present.Use dry solvents; switch to anhydrous conditions with CsF base.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • BenchChem. (2025).[1] Troubleshooting Suzuki Coupling of 2-Halobenzoic Acids. Technical Guide. Link

  • Tang, W., et al. (2014).[4] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[4] Organic Chemistry Frontiers. Link

Sources

Exploratory

An In-depth Technical Guide to 2-{[1,1'-Biphenyl]-3-yl}benzoic acid: A Molecule of Untapped Potential

A Note to the Researcher: The specific isomeric compound, 2-{[1,1'-Biphenyl]-3-yl}benzoic acid, is not extensively documented in current scientific literature, with no readily available CAS number, canonical SMILES strin...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The specific isomeric compound, 2-{[1,1'-Biphenyl]-3-yl}benzoic acid, is not extensively documented in current scientific literature, with no readily available CAS number, canonical SMILES string, or specific experimental data. This suggests that it is a novel or less-explored molecule. However, the broader class of biphenyl benzoic acids is of significant interest in medicinal chemistry. This guide, therefore, will provide a comprehensive framework for the investigation of this specific isomer, drawing upon established principles and methodologies from the study of closely related, well-documented analogues such as 2-biphenylcarboxylic acid and its derivatives. The protocols and theoretical discussions presented herein are intended to serve as a foundational resource for any future research and development involving 2-{[1,1'-Biphenyl]-3-yl}benzoic acid.

Introduction: The Biphenyl Carboxylic Acid Scaffold in Drug Discovery

Biphenyl derivatives are a cornerstone in medicinal chemistry, prized for their rigid, well-defined three-dimensional structure that allows for precise interactions with biological targets.[1] The introduction of a carboxylic acid moiety imparts crucial physicochemical properties, including the potential for hydrogen bonding and salt formation, which are often key to modulating solubility, bioavailability, and target engagement. This combination of a hydrophobic biphenyl core and a polar carboxylic acid group has led to the development of numerous therapeutic agents with diverse biological activities, including anti-inflammatory, anti-hypertensive, and anti-cancer properties.[1]

Derivatives of biphenyl benzoic acid have shown particular promise as potent and selective agonists of the human β3-adrenergic receptor, a target for the treatment of overactive bladder.[2][3] Furthermore, this structural motif is being actively investigated for its potential in oncology, with several biphenyl carboxylic acid derivatives demonstrating significant anticancer activity.

This guide will focus on the theoretical and practical aspects of synthesizing and characterizing the specific, yet under-explored, isomer: 2-{[1,1'-Biphenyl]-3-yl}benzoic acid.

Molecular Structure and Physicochemical Properties

The IUPAC name 2-{[1,1'-Biphenyl]-3-yl}benzoic acid describes a benzoic acid molecule where a biphenyl group is attached at the 2-position of the benzoic acid ring. The biphenyl moiety itself is connected to the benzoic acid via its 3-position.

Identifier Value Source
IUPAC Name 2-([1,1'-Biphenyl]-3-yl)benzoic acid-
Molecular Formula C₁₉H₁₄O₂Calculated
Molecular Weight 274.31 g/mol Calculated
Canonical SMILES c1ccc(cc1)c2cccc(c2)c3ccccc3C(=O)OPredicted
CAS Number Not available-

Predicted Physicochemical Properties:

Property Predicted Value Method
LogP 4.5 - 5.5ALOGPS, XLogP3
Topological Polar Surface Area (TPSA) 37.3 ŲCalculation
Hydrogen Bond Donors 1Calculation
Hydrogen Bond Acceptors 2Calculation
Rotatable Bonds 2Calculation

Synthesis of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid: A Strategic Approach

The most versatile and widely employed method for the synthesis of unsymmetrical biaryls, including biphenyl carboxylic acids, is the Suzuki-Miyaura cross-coupling reaction.[4][5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane and an organohalide.

For the synthesis of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid, a logical retrosynthetic analysis points to two primary Suzuki coupling strategies:

  • Strategy A: Coupling of 2-bromobenzoic acid with (3-phenylphenyl)boronic acid.

  • Strategy B: Coupling of 3-bromobiphenyl with 2-boronobenzoic acid.

Both strategies are viable, and the choice will likely depend on the commercial availability and cost of the starting materials.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and should be optimized for the specific substrates.

Materials:

  • 2-Bromobenzoic acid (or 3-bromobiphenyl)

  • (3-Phenylphenyl)boronic acid (or 2-boronobenzoic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a suitable ligand)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.01-0.05 eq) and any additional ligand.

  • Degas the solvent system by bubbling with an inert gas for 15-30 minutes, then add it to the reaction flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-{[1,1'-Biphenyl]-3-yl}benzoic acid.

Workflow for the Synthesis of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid via Suzuki-Miyaura Coupling:

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification A 2-Bromobenzoic Acid Process Suzuki-Miyaura Cross-Coupling A->Process B 3-Biphenylboronic Acid B->Process Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Process Base Base (e.g., K₂CO₃) Base->Process Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Process Extraction Aqueous Workup & Extraction Process->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Product 2-{[1,1'-Biphenyl]-3-yl}benzoic acid Purification->Product

Caption: Synthetic workflow for 2-{[1,1'-Biphenyl]-3-yl}benzoic acid.

Spectroscopic Characterization

The identity and purity of the synthesized 2-{[1,1'-Biphenyl]-3-yl}benzoic acid would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of aromatic protons in the region of δ 7.0-8.2 ppm. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm). The integration of the aromatic region should correspond to 13 protons.

  • ¹³C NMR: The carbon NMR spectrum will show a number of signals in the aromatic region (δ 120-150 ppm). The carbonyl carbon of the carboxylic acid is expected to resonate at a downfield chemical shift (δ > 165 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group is expected around 1700 cm⁻¹. The C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion.

Potential Biological Activity and Therapeutic Applications

Given the biological activities of related biphenyl benzoic acid derivatives, 2-{[1,1'-Biphenyl]-3-yl}benzoic acid is a promising candidate for investigation in several therapeutic areas.

β3-Adrenergic Receptor Agonism

A significant body of research has demonstrated that biphenyl benzoic acid derivatives can act as potent and selective agonists of the β3-adrenergic receptor.[2][3] This receptor is primarily located in the detrusor muscle of the bladder, and its activation leads to muscle relaxation. As such, β3-adrenergic agonists are effective in treating the symptoms of overactive bladder, such as urinary urgency and frequency.

Proposed Mechanism of Action in Overactive Bladder:

Beta3_Agonist_MOA cluster_drug Drug cluster_receptor Receptor cluster_pathway Signaling Pathway cluster_effect Physiological Effect Drug 2-{[1,1'-Biphenyl]-3-yl} benzoic acid Receptor β3-Adrenergic Receptor (Detrusor Muscle) Drug->Receptor AC Adenylate Cyclase Activation Receptor->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A Activation cAMP->PKA Relaxation Detrusor Muscle Relaxation PKA->Relaxation Bladder_Capacity ↑ Bladder Capacity Relaxation->Bladder_Capacity OAB_Symptoms ↓ OAB Symptoms Bladder_Capacity->OAB_Symptoms

Caption: Proposed mechanism of action for a β3-adrenergic receptor agonist.

Anticancer Activity

The biphenyl scaffold is present in numerous compounds with demonstrated anticancer activity. The mechanism of action for these compounds can be diverse, including inhibition of key signaling pathways, induction of apoptosis, and anti-angiogenic effects. A comprehensive screening of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid against a panel of cancer cell lines would be a valuable first step in exploring its potential as an oncology therapeutic.

Future Directions and Conclusion

The specific isomer 2-{[1,1'-Biphenyl]-3-yl}benzoic acid represents an unexplored area within the well-established field of biphenyl carboxylic acid research. The synthetic and analytical protocols outlined in this guide provide a clear path for its synthesis and characterization. Subsequent biological evaluation, particularly in the areas of β3-adrenergic receptor agonism and anticancer activity, is highly warranted. The unique substitution pattern of this isomer may lead to novel structure-activity relationships and the potential for the development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This in-depth guide serves as a foundational blueprint for researchers and drug development professionals to unlock the potential of this intriguing molecule.

References

  • Imanishi, M., Tomishima, Y., Itou, S., Hamashima, H., Nakajima, Y., Washizuka, K., Sakurai, M., Matsui, S., Imamura, E., Ueshima, K., Yamamoto, T., Yamamoto, N., Ishikawa, H., Nakano, K., Unami, N., Hamada, K., Matsumura, Y., Takamura, F., & Hattori, K. (2008). Discovery of a novel series of biphenyl benzoic acid derivatives as potent and selective human beta3-adrenergic receptor agonists with good oral bioavailability. Part I. Journal of Medicinal Chemistry, 51(6), 1925–1944. [Link]

  • Imanishi, M., Nakajima, Y., Tomishima, Y., Hamashima, H., Washizuka, K., Sakurai, M., Matsui, S., Imamura, E., Ueshima, K., Yamamoto, T., Yamamoto, N., Ishikawa, H., Nakano, K., Unami, N., Hamada, K., Matsumura, Y., Takamura, F., & Hattori, K. (2008). Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. Part II. Journal of Medicinal Chemistry, 51(13), 4002–4020. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S1646–S1667. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

  • Hassan, A. S., El-Shahat, M., & El-Gazzar, A. R. B. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19335–19379. [Link]

  • Singh, R., & Singh, A. (2017). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 2(6), 239-244. [Link]

Sources

Foundational

Strategic Sourcing & Synthesis Guide: 2-{[1,1'-Biphenyl]-3-yl}benzoic Acid

Topic: Commercial Suppliers and Strategic Sourcing of 2-{[1,1'-Biphenyl]-3-yl}benzoic Acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Suppliers and Strategic Sourcing of 2-{[1,1'-Biphenyl]-3-yl}benzoic Acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-{[1,1'-Biphenyl]-3-yl}benzoic acid (C₁₉H₁₄O₂) is a specialized terphenyl derivative characterized by a carboxylic acid functional group on the terminal ring of a meta-linked terphenyl scaffold. Unlike common commodity chemicals, this molecule is frequently utilized as a high-value intermediate in the synthesis of OLED host materials (e.g., triphenylene derivatives) and pharmaceutical scaffolds requiring sterically crowded biaryl motifs.

Critical Sourcing Insight: Current market analysis confirms that 2-{[1,1'-Biphenyl]-3-yl}benzoic acid is not a standard catalog item maintained in stock by major global distributors (Sigma-Aldrich, TCI, Alfa Aesar). It is classified as a Make-to-Order (MTO) or Custom Synthesis target.

This guide provides a validated technical pathway for researchers to acquire this material through two primary channels:

  • Custom Synthesis Outsourcing: Engaging specialized CROs/CMOs.

  • In-House Synthesis: A robust, scalable Suzuki-Miyaura coupling protocol using commercially available precursors.

Chemical Identity & Technical Profile

AttributeSpecification
Chemical Name 2-{[1,1'-Biphenyl]-3-yl}benzoic acid
Synonyms 2-(3-Biphenylyl)benzoic acid; 2-(3-Phenylphenyl)benzoic acid
Molecular Formula C₁₉H₁₄O₂
Molecular Weight 274.32 g/mol
SMILES OC(=O)C1=CC=CC=C1C2=CC=CC(C3=CC=CC=C3)=C2
Structure Class ortho-Substituted Benzoic Acid / meta-Terphenyl
Solubility Soluble in DMSO, DMF, THF; Sparingly soluble in Chloroform; Insoluble in Water

Commercial Landscape & Sourcing Strategy

Since direct procurement is limited, the most efficient acquisition strategy relies on sourcing high-purity precursors for in-house or outsourced synthesis.

Procurement Decision Matrix

ProcurementStrategy Start Requirement: 2-{[1,1'-Biphenyl]-3-yl}benzoic acid CheckCatalog Check Major Catalogs (Sigma, TCI, Enamine) Start->CheckCatalog Result Direct Stock Available? CheckCatalog->Result NoStock No (Current Status) Result->NoStock Not Found CustomSynth Route A: Custom Synthesis (>100g or GMP needs) NoStock->CustomSynth InHouse Route B: In-House Synthesis (<100g R&D) NoStock->InHouse SelectCRO Select CRO: WuXi, Syngene, ChemPartner CustomSynth->SelectCRO SourcePrecursors Source Precursors: 1. 2-Bromobenzoic Acid 2. 3-Biphenylboronic Acid InHouse->SourcePrecursors

Figure 1: Strategic decision tree for acquiring non-catalog intermediates.

Precursor Sourcing (Commercial Availability)

The synthesis relies on two widely available precursors. High purity (>98%) is essential to prevent difficult-to-remove isomeric impurities.

Precursor ComponentCAS NumberRecommended SuppliersGrade/Purity
2-Bromobenzoic Acid 88-65-3 Sigma-Aldrich, TCI, Combi-Blocks, Thermo Scientific>98% (HPLC)
3-Biphenylboronic Acid 5122-95-2 TCI, Boron Molecular, Oakwood Chemical, BLD Pharm>97% (NMR)

Technical Protocol: In-House Synthesis

Methodology: Suzuki-Miyaura Cross-Coupling Rationale: The steric hindrance at the ortho position of the benzoic acid requires a robust catalytic system. Standard Pd(PPh₃)₄ is effective, but Pd(dppf)Cl₂ offers higher turnover numbers for sterically demanding substrates.

Reaction Pathway

SynthesisPathway Reactant1 2-Bromobenzoic Acid (CAS 88-65-3) Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 K2CO3, Toluene/EtOH/H2O Reactant1->Catalyst Reactant2 3-Biphenylboronic Acid (CAS 5122-95-2) Reactant2->Catalyst Intermediate Pd-Complex Intermediate Catalyst->Intermediate 100°C, 12h Product 2-{[1,1'-Biphenyl]-3-yl}benzoic acid (Target) Intermediate->Product Acidic Workup

Figure 2: Retrosynthetic pathway utilizing Suzuki coupling of commercially available aryl bromides and boronic acids.

Step-by-Step Protocol
  • Reagent Loading:

    • To a 250 mL round-bottom flask, add 2-Bromobenzoic acid (1.0 eq, 20 mmol, 4.02 g) and 3-Biphenylboronic acid (1.1 eq, 22 mmol, 4.36 g).

    • Add Potassium Carbonate (K₂CO₃) (3.0 eq, 60 mmol, 8.29 g).

  • Solvent System:

    • Add a mixture of Toluene/Ethanol/Water (4:1:1 ratio, 120 mL total). The biphasic system ensures solubility of the inorganic base and organic substrates.

  • Degassing (Critical Step):

    • Sparge the mixture with Nitrogen or Argon for 20 minutes to remove dissolved Oxygen. Oxygen poisons the Palladium catalyst and promotes homocoupling of the boronic acid.

  • Catalyst Addition:

    • Add Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq, 1 mmol, 1.15 g).

    • Alternative: For higher yields, use Pd(dppf)Cl₂·DCM (0.03 eq).

  • Reaction:

    • Reflux at 90-100°C for 12–16 hours under inert atmosphere. Monitor via TLC (eluent: Hexane/Ethyl Acetate 3:1) or HPLC.

  • Workup & Purification:

    • Cool to room temperature.[1]

    • Acidification: Adjust pH to ~2 using 1M HCl. This precipitates the carboxylic acid product.

    • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine. Dry over Na₂SO₄.

    • Purification: Recrystallize from Ethanol or Toluene/Hexane to remove Palladium residues and protodeboronated byproducts (biphenyl).

Quality Assurance & Specifications

When characterizing the final material (whether synthesized or outsourced), the following specifications define "Research Grade" quality.

Test ParameterAcceptance CriteriaMethod
Appearance White to off-white powderVisual
Purity ≥ 98.0%HPLC (254 nm)
¹H-NMR Conforms to structure400 MHz DMSO-d₆
Pd Content < 100 ppm (for biological use)ICP-MS
Water Content < 0.5%Karl Fischer

Common Impurities:

  • Biphenyl: Resulting from protodeboronation of the boronic acid.

  • Quaterphenyl: Resulting from homocoupling of 3-biphenylboronic acid.

  • Triphenylphosphine oxide: If Pd(PPh₃)₄ is used; difficult to remove without thorough washing.

References

  • Precursor Source (Boronic Acid): Sigma-Aldrich. 3-Biphenylboronic acid Product Page.[2] Link

  • Precursor Source (Benzoic Acid): TCI Chemicals. 2-Bromobenzoic Acid Product Page. Link

  • Synthesis Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. Link

  • Boron Molecular: Specialized Boronic Acid Supplier Catalog. Link

  • Oakwood Chemical: 3-Biphenylboronic acid Specifications. Link

Sources

Protocols & Analytical Methods

Method

High-Fidelity Synthesis of 2-{[1,1'-Biphenyl]-3-yl}benzoic Acid via Sterically Demanding Suzuki-Miyaura Coupling

[1] Executive Summary This Application Note details the synthesis of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid , a sterically congested o,m-terphenyl derivative. The synthesis presents a specific challenge: the construction o...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This Application Note details the synthesis of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid , a sterically congested o,m-terphenyl derivative. The synthesis presents a specific challenge: the construction of a biaryl bond at the sterically hindered ortho-position of a benzoic acid moiety.

While traditional Suzuki-Miyaura protocols often require the protection of carboxylic acids to prevent catalyst poisoning, this guide utilizes Second-Generation Buchwald Precatalysts (SPhos Pd G2) to enable the direct coupling of the free carboxylic acid . This approach reduces step count, improves atom economy, and leverages the unique electronic properties of dialkylbiaryl phosphine ligands to overcome the energy barrier imposed by ortho-substitution.

Retrosynthetic Strategy & Mechanistic Insight

The Disconnection

The target molecule is disconnected at the C2-C3' bond. The choice of coupling partners is critical to minimize protodeboronation, a common side reaction in ortho-substituted boronic acids.

  • Electrophile (Partner A): 2-Bromobenzoic acid.[1] (The carboxylic acid is electron-withdrawing, activating the C-Br bond for oxidative addition, though the ortho-position is sterically crowded).

  • Nucleophile (Partner B): (3-Phenylphenyl)boronic acid (3-Biphenylboronic acid). (More stable than the ortho-substituted boronic acid alternative).

Catalyst Selection: The "Buchwald" Advantage

Standard catalysts like Pd(PPh₃)₄ often fail with ortho-substituted substrates due to slow oxidative addition and steric crowding during transmetalation. We utilize SPhos Pd G2 for three mechanistic reasons:

  • Bulky Ligand (SPhos): The 2,6-dimethoxy substitution on the ligand's biaryl backbone creates a pocket that facilitates the reductive elimination of sterically hindered products.

  • LPd(0) Generation: The G2 precatalyst releases the active monoligated Pd(0) species efficiently at mild temperatures, preventing catalyst aggregation.

  • Electron Richness: The dicyclohexylphosphine moiety increases the electron density on Palladium, accelerating the oxidative addition into the hindered 2-bromobenzoic acid.

CatalyticCycle Pd0 Active Species [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting due to Sterics) Pd0->OxAdd + 2-Bromobenzoic acid PdII_ArX L-Pd(II)(Ar)-X OxAdd->PdII_ArX TransMet Transmetalation (Base Activated Boronate) PdII_ArX->TransMet + 3-Biphenylboronic acid + Base (OH-) PdII_ArAr L-Pd(II)(Ar)-Ar' TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 - Product

Figure 1: Catalytic cycle highlighting the critical steps facilitated by the SPhos ligand.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Amount (Example)Role
2-Bromobenzoic acid 201.021.01.00 gElectrophile
3-Biphenylboronic acid 198.031.21.18 gNucleophile
SPhos Pd G2 720.640.02 (2 mol%)72 mgCatalyst
Potassium Phosphate (K₃PO₄) 212.273.03.16 gBase
1,4-Dioxane --12 mLSolvent
Deionized Water --3 mLCo-Solvent
Step-by-Step Procedure (Direct Acid Coupling)
Phase 1: Reaction Setup
  • Vessel Preparation: Flame-dry a 50 mL Schlenk tube or a heavy-walled pressure vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Reagent Loading: Charge the vessel with 2-Bromobenzoic acid (1.0 equiv), 3-Biphenylboronic acid (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).

    • Note: Grinding the base increases surface area, crucial for biphasic Suzuki couplings.

  • Catalyst Addition: Add SPhos Pd G2 (2 mol%).

    • Why G2? Unlike Pd(OAc)₂ + Ligand, the G2 precatalyst is air-stable until activation, ensuring precise stoichiometry.

  • Solvent Addition: Add 1,4-Dioxane and Water (4:1 ratio).[2]

    • Degassing: Sparge the solvent mixture with Argon for 15 minutes before addition, or sparge the reaction mixture immediately after addition. Oxygen is the enemy of the active Pd(0) species.

Phase 2: Reaction Execution
  • Heating: Seal the vessel and heat the mixture to 80°C in an oil bath or heating block.

  • Monitoring: Stir vigorously (800+ rpm). The reaction typically reaches completion within 4–6 hours .

    • QC Check: Monitor by HPLC or TLC.

    • TLC Eluent: Hexanes:Ethyl Acetate (1:1) + 1% Acetic Acid (to prevent streaking of the carboxylic acid).

Phase 3: Workup (Acid-Base Purification Strategy)

This molecule allows for a "self-cleaning" workup due to the carboxylic acid functionality.

  • Quench: Cool the reaction to room temperature. Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

  • Basic Wash (Impurity Removal): Add 1M NaOH until the aqueous phase is pH > 12. The product will deprotonate and move into the aqueous layer as the carboxylate salt.

    • Separation: Separate the layers. Keep the Aqueous Layer.

    • Organic Wash: Wash the aqueous layer once with fresh Ethyl Acetate (20 mL) to remove non-acidic impurities (e.g., de-halogenated starting material, homocoupled biphenyls).

  • Acidification (Product Recovery): Carefully acidify the aqueous layer with 2M HCl to pH < 2 while stirring. The product, 2-{[1,1'-Biphenyl]-3-yl}benzoic acid, will precipitate as a white/off-white solid.

  • Extraction: Extract the cloudy aqueous mixture with Ethyl Acetate (3 x 30 mL).

  • Drying: Combine organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Workflow Start Crude Reaction Mixture (Dioxane/Water) Basify Add 1M NaOH (pH > 12) Extract with EtOAc Start->Basify PhaseSep Phase Separation Basify->PhaseSep OrgLayer Organic Layer (Contains Impurities/Catalyst) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Salt) PhaseSep->AqLayer Keep Acidify Acidify with 2M HCl (pH < 2) Precipitate Forms AqLayer->Acidify Extract Extract with EtOAc Dry (MgSO4) & Concentrate Acidify->Extract Final Target Product (>95% Purity) Extract->Final

Figure 2: Acid-Base workup workflow for purification without column chromatography.

Analytical Data & Quality Control

Upon isolation, the product should be characterized to confirm the ortho-coupling and absence of isomers.

  • Physical State: White to off-white solid.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Look for the carboxylic acid proton (broad singlet) around 12.0–13.0 ppm.

    • The biphenyl system will show a complex aromatic region (6.8–8.0 ppm).

    • Diagnostic: The proton at the C6 position of the benzoic acid ring (ortho to the new biaryl bond) often shifts upfield slightly due to shielding from the twisted phenyl ring.

  • Mass Spectrometry (ESI-): [M-H]⁻ peak corresponding to the molecular weight (Calculated: ~274.3 g/mol ).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by free acid.Switch to Ester Route: Methylate 2-bromobenzoic acid (MeOH/H₂SO₄) first. Couple the ester, then hydrolyze (LiOH/THF/H₂O).
Homocoupling of Boronic Acid Oxygen in the system.Degas solvents more thoroughly. Ensure the reaction vessel is strictly under Argon.
Protodeboronation Reaction temperature too high or reaction too long.Lower temperature to 60°C and extend time. Add more boronic acid (1.5 equiv).
Product is Oily/Colored Residual Phosphine oxides.Recrystallize from Toluene/Ethanol or perform a filtration through a short pad of silica gel.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • Sigma-Aldrich. "SPhos Pd G2 Product Information & Protocols." Link

  • Goossen, L. J., et al. "Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids." ResearchGate, 2019. Link

Sources

Application

detailed experimental protocol for synthesizing 2-{[1,1'-Biphenyl]-3-yl}benzoic acid

Introduction & Strategic Analysis The target molecule, 2-{[1,1'-Biphenyl]-3-yl}benzoic acid , is a critical ortho-terphenyl derivative. Molecules of this class are essential precursors for synthesizing triphenylene-based...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The target molecule, 2-{[1,1'-Biphenyl]-3-yl}benzoic acid , is a critical ortho-terphenyl derivative. Molecules of this class are essential precursors for synthesizing triphenylene-based organic light-emitting diode (OLED) host materials and polycyclic aromatic hydrocarbons (PAHs) via intramolecular cyclization.

The Synthetic Challenge

The synthesis presents a specific challenge: Steric Hindrance . The ortho-substitution on the benzoic acid ring creates significant steric bulk, hindering the oxidative addition of the palladium catalyst.[1] furthermore, unprotected carboxylic acids can poison palladium catalysts and lead to competitive protodeboronation of the boronic acid.

The Solution: Buchwald-Type Ligand Accelerated Coupling

To ensure reproducibility and high yields, this protocol utilizes a Suzuki-Miyaura Cross-Coupling strategy facilitated by SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .

  • Why SPhos? This electron-rich, bulky biaryl phosphine ligand promotes the oxidative addition of hindered aryl chlorides/bromides and facilitates reductive elimination, overcoming the steric barrier of the ortho-substitution.

  • Why Ester Protection? We employ Methyl 2-bromobenzoate rather than the free acid. This prevents catalyst deactivation and simplifies purification via silica gel chromatography before the final hydrolysis.

Retrosynthetic Logic

The synthesis is disconnected into two commercially available building blocks:

  • Electrophile: Methyl 2-bromobenzoate (protected to improve coupling efficiency).

  • Nucleophile: [1,1'-Biphenyl]-3-ylboronic acid.

Retrosynthesis Target Target: 2-{[1,1'-Biphenyl]-3-yl}benzoic acid Precursor Intermediate: Methyl 2-{[1,1'-Biphenyl]-3-yl}benzoate Target->Precursor Hydrolysis (LiOH, THF/H2O) Fragment1 Fragment A: Methyl 2-bromobenzoate Precursor->Fragment1 Suzuki-Miyaura (Pd(OAc)2, SPhos) Fragment2 Fragment B: [1,1'-Biphenyl]-3-ylboronic acid Precursor->Fragment2

Figure 1: Retrosynthetic disconnection showing the ester-protected pathway.

Experimental Protocol

Phase A: Suzuki-Miyaura Coupling

Objective: Synthesis of Methyl 2-{[1,1'-Biphenyl]-3-yl}benzoate.

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.Amount (Example Scale)Role
Methyl 2-bromobenzoate 215.041.02.15 g (10 mmol)Electrophile
[1,1'-Biphenyl]-3-ylboronic acid 198.031.22.38 g (12 mmol)Nucleophile
Pd(OAc)₂ 224.510.0245 mg (2 mol%)Pre-catalyst
SPhos 410.530.05205 mg (5 mol%)Ligand
K₃PO₄ (Tribasic) 212.273.06.36 gBase
Toluene --40 mLSolvent (Organic)
Water (Degassed) --4 mLSolvent (Aqueous)
Step-by-Step Methodology
  • Catalyst Pre-complexation: In a dry vial, mix Pd(OAc)₂ and SPhos in 5 mL of anhydrous Toluene. Stir at room temperature (RT) for 15 minutes under Argon. The solution should turn from orange to a dark red/brown, indicating active catalyst formation.

  • Reaction Assembly: To a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer, add:

    • Methyl 2-bromobenzoate[2]

    • [1,1'-Biphenyl]-3-ylboronic acid

    • K₃PO₄[1]

  • Solvent Addition: Add the remaining Toluene (35 mL) and Water (4 mL).

  • Degassing (Critical): Sparge the biphasic mixture with Argon for 20 minutes. Oxygen is the primary cause of stalling in Suzuki couplings.

  • Initiation: Add the pre-complexed Catalyst/Ligand solution via syringe.

  • Reaction: Heat the mixture to 90°C (internal temperature) for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting bromide (Rf ~0.6) should disappear; the fluorescent product (Rf ~0.5) will appear.

  • Workup:

    • Cool to RT.

    • Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

    • Wash the filtrate with Water (2 x 30 mL) and Brine (1 x 30 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Flash column chromatography (Silica Gel 60).

    • Eluent: Gradient 0% to 10% EtOAc in Hexanes.

    • Yield Expectation: 85–92% as a viscous oil or low-melting solid.

Phase B: Ester Hydrolysis (Saponification)

Objective: Conversion to 2-{[1,1'-Biphenyl]-3-yl}benzoic acid.

Reagents
ReagentEquiv.Conditions
Intermediate Ester 1.0Dissolved in THF (5 vol)
LiOH·H₂O 5.0Dissolved in Water (2 vol)
HCl (1M) ExcessFor acidification
Step-by-Step Methodology
  • Dissolution: Dissolve the purified ester from Phase A in THF (approx. 5 mL per gram of ester).

  • Saponification: Add the aqueous LiOH solution.

  • Reaction: Heat to 60°C for 4 hours.

    • Checkpoint: TLC should show complete consumption of the non-polar ester and formation of a baseline spot (the carboxylate salt).

  • Workup:

    • Evaporate the THF under reduced pressure (do not distill to dryness; leave the aqueous phase).

    • Dilute with water (20 mL).

    • Wash with Diethyl Ether (1 x 15 mL) to remove any unreacted organic impurities (optional, but recommended for high purity).

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl with stirring until pH reaches ~1–2.

  • Isolation: The product will precipitate as a white solid.

    • Filter the solid.[1][3]

    • Wash with cold water (3 x 10 mL) to remove excess acid and salts.

    • Dry in a vacuum oven at 50°C for 12 hours.

Quality Control & Validation

TestExpected ResultPurpose
Appearance White to off-white powderPhysical characterization
¹H NMR (DMSO-d₆) δ 12.8 (s, 1H, COOH), 7.2–8.0 (m, 13H, Ar-H)Confirm structure & purity
HRMS (ESI-) [M-H]⁻ calc: 273.0916Confirm molecular formula
Melting Point 180–184°C (Literature dependent)Identity verification

Troubleshooting Guide:

  • Low Yield in Phase A: If significant dehalogenated starting material (Methyl benzoate) is observed, the reaction is "wet" or oxygenated. Ensure rigorous degassing and use anhydrous Toluene.

  • Incomplete Hydrolysis: If the ester persists, increase temperature to reflux (THF boiling point) or switch solvent to Methanol/Water.

Process Visualization

The following diagram illustrates the catalytic cycle emphasizing the role of SPhos in handling the steric bulk of the ortho-substituted substrate.

CatalyticCycle Pd0 Pd(0)-SPhos (Active Species) OxAdd Oxidative Addition (Steric Limiting Step) Pd0->OxAdd + Methyl 2-bromobenzoate Complex1 Pd(II)-Ar-Br Intermediate OxAdd->Complex1 TransMet Transmetallation (+ Boronic Acid/Base) Complex1->TransMet Base Activation Complex2 Pd(II)-Biaryl Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle of the SPhos-mediated Suzuki coupling. The bulky SPhos ligand is crucial for facilitating the oxidative addition into the sterically hindered 2-bromobenzoate.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.

  • BenchChem Application Notes. "Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids."

  • Merck/Millipore Sigma. "Buchwald Phosphine Ligands User Guide."

Sources

Method

analytical techniques for characterizing 2-{[1,1'-Biphenyl]-3-yl}benzoic acid

Application Note & Protocol Guide Introduction: The Analytical Challenge 2-{[1,1'-Biphenyl]-3-yl}benzoic acid (CAS: Variable by isomer, commonly custom synthesized) is a critical "terphenyl" intermediate.[1][2] Structura...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Analytical Challenge

2-{[1,1'-Biphenyl]-3-yl}benzoic acid (CAS: Variable by isomer, commonly custom synthesized) is a critical "terphenyl" intermediate.[1][2] Structurally, it consists of a benzoic acid moiety substituted at the ortho position (C2) with a 3-biphenyl group.

Why this molecule matters:

  • OLED Materials: It serves as a steric blocking unit in the synthesis of host materials for phosphorescent OLEDs (PhOLEDs). The ortho-substitution forces the biphenyl and benzoic rings out of planarity, increasing the triplet energy (

    
    ) and preventing 
    
    
    
    -
    
    
    stacking quenching.
  • Synthetic Complexity: The steric crowding at the C2 position makes synthesis (typically Suzuki-Miyaura coupling) prone to incomplete conversion and specific side reactions (e.g., protodeboronation), requiring rigorous analytical control.

This guide outlines a self-validating analytical workflow to ensure "OLED-grade" purity (>99.9% organic purity, <10 ppm metals).

Structural Elucidation & Spectroscopic Profile[2]
2.1 Infrared Spectroscopy (FT-IR)
  • Primary Diagnostic: The carboxylic acid carbonyl (

    
    ) stretch is the most distinct feature.
    
  • Expected Shift:

    
     (strong).
    
    • Note: Due to the bulky ortho-biphenyl group, intermolecular hydrogen bonding may be disrupted compared to simple benzoic acid, potentially shifting the band to higher wavenumbers.

  • Secondary Features:

    • O-H Stretch: Broad band

      
       (dimers).[1]
      
    • C-C Aromatic Stretch:

      
      .[1][2]
      
    • Out-of-plane C-H Bending:

      
       (characteristic of mono- and meta-substituted benzene rings).[1][2]
      
2.2 Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (Preferred for solubility and preventing exchange of the acidic proton).
  • 
    H NMR Profile: 
    
    • Acidic Proton:

      
       (Broad singlet).[1]
      
    • Aromatic Region (

      
      ):  The spectrum is complex due to the overlap of 13 aromatic protons.
      
    • Key Identification Strategy:

      • The proton at the C6 position of the benzoic acid ring (ortho to COOH) will appear as a doublet/multiplet at the most downfield aromatic position (

        
        ) due to the anisotropic deshielding of the carbonyl group.
        
      • The protons on the central benzene ring of the biphenyl moiety will show distinct splitting patterns (triplet of triplets) due to meta-substitution.

2.3 Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).[1]

  • Target Ion:

    
     (Deprotonated molecular ion).[1]
    
  • Molecular Weight: 274.31 g/mol .

  • Observed m/z: 273.3.

  • Fragmentation: Loss of

    
     (
    
    
    
    229.3) is a common collision-induced dissociation (CID) pathway for benzoic acids.[1]
Chromatographic Purity Assessment (HPLC/UPLC)

Standard C18 columns often fail to resolve the target from its structural isomers (e.g., the 4-biphenyl isomer) or de-boronated byproducts. We recommend a Phenyl-Hexyl stationary phase, which utilizes


-

interactions to separate aromatics based on their resonance electron density and planarity.[1]
3.1 Validated HPLC Method Parameters
ParameterConditionRationale
Column Phenyl-Hexyl Core-Shell, 2.7 µm, 4.6 x 100 mmEnhanced selectivity for polyphenyl isomers via

-

retention mechanisms.[1][2]
Mobile Phase A Water + 0.1% Formic AcidAcid keeps the analyte protonated (

), preventing peak tailing.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides lower backpressure and sharper peaks for aromatics than Methanol.
Gradient 0-2 min: 40% B 2-15 min: 40%

95% B 15-20 min: 95% B
Shallow gradient ensures separation of the target from hydrophobic byproducts (e.g., quaterphenyls).[1][2]
Flow Rate 1.0 mL/minOptimized for core-shell efficiency.[1][2]
Detection UV @ 254 nm (Ref 360 nm)Universal detection for biphenyl systems.
Column Temp 40°CImproves mass transfer and peak shape.
3.2 Impurity Profile & Troubleshooting

In Suzuki coupling synthesis of this molecule, three specific impurities are common:

  • Protodeboronation Product (Biphenyl): Formed if the boronic acid degrades before coupling. Elutes earlier than the target.

  • Homocoupling Dimer (Quaterphenyl dicarboxylic acid): Formed by oxidative coupling of two starting aryl halides. Elutes later (highly hydrophobic).

  • Isomeric Contaminants: If the starting 3-bromobiphenyl contained 4-bromo impurities.[1][2] Phenyl-Hexyl columns are required to split these peaks.[1]

Experimental Protocols
Protocol A: Sample Preparation for HPLC
  • Challenge: The molecule is sparingly soluble in water and pure ACN.

  • Procedure:

    • Weigh 5.0 mg of sample into a 20 mL scintillation vial.

    • Add 2.0 mL of Tetrahydrofuran (THF) or DMSO. Sonicate for 5 minutes until fully dissolved.

    • Add 8.0 mL of Acetonitrile. (Note: Adding water directly may precipitate the solid).

    • Filter through a 0.2 µm PTFE syringe filter (Nylon filters may bind the acidic analyte).

    • Inject 5 µL.

Protocol B: Trace Metal Analysis (ICP-MS) for OLED Grade
  • Requirement: Pd < 10 ppm, Fe < 5 ppm.

  • Digestion:

    • Weigh 50 mg of sample into a microwave digestion vessel.

    • Add 6 mL conc.

      
       and 1 mL conc. 
      
      
      
      .
    • Digest at 200°C for 20 minutes.

    • Dilute to 50 mL with deionized water.

  • Analysis: Run against multi-element standards. Palladium (Pd) is the critical process contaminant from the Suzuki catalyst.

Workflow Visualization

The following diagrams illustrate the synthesis/impurity logic and the analytical decision tree.

AnalyticalWorkflow Raw Crude Synthesis Product (Suzuki Coupling) Solubility Solubility Check (THF/DMSO) Raw->Solubility HPLC HPLC-UV (Phenyl-Hexyl) Purity Assessment Solubility->HPLC Imp1 Impurity A: Biphenyl (Protodeboronation) RT < Target HPLC->Imp1 Early Elution Imp2 Impurity B: Homocoupling (Quaterphenyls) RT > Target HPLC->Imp2 Late Elution Target Target Peak: 2-{[1,1'-Biphenyl]-3-yl}benzoic acid HPLC->Target Main Peak MS LC-MS (ESI-) Confirm m/z 273.3 [M-H]- Target->MS Identity Check NMR 1H NMR (DMSO-d6) Confirm Ortho-Substitution Pattern Target->NMR Structural Check ICP ICP-MS Pd < 10 ppm Check Target->ICP Metal Check Final Release: OLED Grade >99.9% Purity MS->Final NMR->Final ICP->Final

Figure 1: Analytical workflow for characterizing and validating 2-{[1,1'-Biphenyl]-3-yl}benzoic acid.

StructureLogic Benzoic Benzoic Acid Core (Acidic, Polar) Interaction Ortho-Steric Clash (Twisted Geometry) Benzoic->Interaction Biphenyl 3-Biphenyl Group (Hydrophobic, Bulky) Biphenyl->Interaction Effect1 High Triplet Energy (OLED Host) Interaction->Effect1 Effect2 Unique NMR Shifts (Shielding) Interaction->Effect2

Figure 2: Structural-Property relationship determining analytical and functional behavior.[1][2]

References
  • Suzuki-Miyaura Mediated Biphenyl Synthesis. University of Greenwich. Detailed protocols for coupling phenylboronic acids with bromobenzoic acids.

  • HPLC Analysis of Terphenyl Derivatives. Queen's University Belfast. Comparison of C18 vs. Phenyl-Hexyl columns for separating polyphenyl isomers.

  • Benzophenone-Based Derivatives for OLEDs. MDPI. Discusses the role of steric bulk and triplet energy in host materials similar to the target molecule.

  • Characterization of Benzoic Acid Derivatives. NIST Chemistry WebBook. IR and MS spectral data for substituted benzoic acids.

  • OLED Intermediate Purity Standards. Reisch Bio. Industry standards for metal and organic purity in OLED intermediates.

Sources

Application

potential use of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid in materials science

Application Note: Strategic Utilization of 2-{[1,1'-Biphenyl]-3-yl}benzoic Acid in Materials Science Executive Summary 2-{[1,1'-Biphenyl]-3-yl}benzoic acid (CAS: Analogous to 107412-71-5 derivatives) represents a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-{[1,1'-Biphenyl]-3-yl}benzoic Acid in Materials Science

Executive Summary

2-{[1,1'-Biphenyl]-3-yl}benzoic acid (CAS: Analogous to 107412-71-5 derivatives) represents a critical structural motif in the synthesis of advanced organic electronic materials. Characterized by a highly twisted biaryl scaffold with a carboxylic acid functionality, this compound serves as a primary intermediate for the synthesis of phenyl-substituted fluorenones —key electron-transporting and host materials in Organic Light-Emitting Diodes (OLEDs). Furthermore, its non-planar geometry makes it a valuable candidate for crystal engineering and Metal-Organic Framework (MOF) construction, where steric bulk is required to prevent interpenetration and modulate porosity.

This guide details the physicochemical profile of the compound, followed by two core application protocols: (1) Intramolecular Cyclization for OLED Host Synthesis and (2) Solvothermal Crystal Growth for Polymorph Screening.

Physicochemical Profile & Structural Logic

The molecule features a benzoic acid moiety substituted at the ortho position with a meta-linked biphenyl group. This specific connectivity induces significant steric strain, forcing the aromatic rings out of planarity.

PropertyDescription/ValueSignificance in Materials Science
Molecular Formula C₁₉H₁₄O₂High carbon content; precursor to fused aromatics.
Geometry Non-planar, TwistedPrevents π-π stacking quenching in OLEDs; increases solubility.
Reactivity Intramolecular AcylationPrecursor to 1- and 3-phenylfluorenone via Friedel-Crafts cyclization.
Coordination Monodentate CarboxylateLigand for MOFs; bulky tail prevents dense packing.[1]
Solubility Soluble in DCM, THF, DMSOCompatible with standard organic synthesis and solution processing.[1]

Application I: Synthesis of Phenyl-Fluorenone OLED Hosts

Context: Fluorenone derivatives are ubiquitous in electron-transport layers and as building blocks for spiro-bifluorene hosts. The cyclization of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid yields 1-phenylfluorenone and 3-phenylfluorenone .[1] The 1-phenyl isomer is particularly valuable for its steric bulk, which disrupts intermolecular aggregation, a common cause of efficiency roll-off in OLED devices.

Protocol A: Intramolecular Friedel-Crafts Cyclization

Objective: Convert 2-{[1,1'-Biphenyl]-3-yl}benzoic acid into phenylfluorenone isomers.

Materials:

  • Precursor: 2-{[1,1'-Biphenyl]-3-yl}benzoic acid (10 mmol)

  • Reagent: Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MsOH)[1]

  • Solvent: Dichloromethane (DCM) for extraction

  • Quench: Crushed Ice/Water

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, place 10 mmol of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid.

  • Acid Addition: Add 30 g of Polyphosphoric Acid (PPA). PPA acts as both the solvent and the acid catalyst.

    • Expert Insight: PPA is preferred over Sulfuric Acid to minimize sulfonation byproducts on the electron-rich biphenyl rings.[1]

  • Reaction: Heat the mixture to 120°C with vigorous mechanical stirring. Maintain for 4–6 hours.

    • Monitoring: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 4:1). The starting acid (polar) should disappear, replaced by a less polar fluorescent spot (fluorenone).

  • Quenching: Cool the reaction mixture to 60°C and carefully pour onto 200 g of crushed ice. Stir for 1 hour to hydrolyze the polyphosphate esters.

  • Extraction: Extract the aqueous suspension with DCM (3 x 50 mL). Wash the combined organic layers with 10% NaHCO₃ (to remove unreacted acid) and Brine.

  • Purification: Dry over MgSO₄ and concentrate. Purify via column chromatography (Silica Gel, Hexane/DCM gradient) to separate the 1-phenylfluorenone (elutes first due to twisting) from the 3-phenylfluorenone (more planar).

Visualizing the Pathway:

SynthesisPathway Start 2-{[1,1'-Biphenyl]-3-yl} benzoic acid Intermediate Acylium Ion Intermediate Start->Intermediate PPA, 120°C -H2O Product1 1-Phenylfluorenone (Steric Bulk) Intermediate->Product1 Cyclization at C2 (Kinetic Control) Product2 3-Phenylfluorenone (Planar/Conjugated) Intermediate->Product2 Cyclization at C4 (Thermodynamic Control)

Caption: Divergent cyclization pathways yielding isomeric phenylfluorenones for OLED applications.

Application II: Crystal Engineering & Polymorph Screening

Context: In drug development and materials science, controlling the solid-state arrangement of molecules is critical. The "twisted" nature of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid makes it an excellent model compound for studying conformational polymorphism .[1] It can adopt different twist angles in the solid state, leading to variations in solubility and melting point.

Protocol B: Solvothermal Crystal Growth

Objective: Grow single crystals suitable for X-ray diffraction to analyze packing motifs and potential void spaces (relevant for MOF ligand assessment).

Materials:

  • Compound: 2-{[1,1'-Biphenyl]-3-yl}benzoic acid (50 mg)

  • Solvents: Ethanol, Toluene, Acetonitrile

  • Vessel: 20 mL Scintillation Vials

Step-by-Step Methodology:

  • Saturation: Prepare a saturated solution of the compound in hot Ethanol (60°C). Filter through a 0.45 µm PTFE syringe filter into a clean vial.

  • Slow Evaporation: Cover the vial with Parafilm and poke 3–4 small holes. Allow to stand at room temperature in a vibration-free environment.

  • Antisolvent Diffusion (Alternative): Dissolve 20 mg in minimal THF. Carefully layer Toluene (antisolvent) on top (1:3 ratio). Seal tightly and let stand for 1 week.

  • Harvesting: Crystals should appear as colorless blocks or needles. Harvest and mount immediately for SC-XRD.

    • Expert Insight: Look for "conformational polymorphs" where the dihedral angle between the phenyl rings varies, affecting the density and stability.

Application III: Metal-Organic Frameworks (MOFs)

Context: Carboxylic acid ligands with bulky, non-planar substituents are highly sought after in MOF synthesis. They prevent the "interpenetration" of frameworks (where two nets grow inside each other), thereby preserving large pore volumes for gas storage or catalysis.

Proposed Workflow:

  • Ligand Exchange: React the acid with Zn(NO₃)₂ or Cu(NO₃)₂ in DMF/Ethanol under solvothermal conditions (85°C, 24h).

  • Topology Prediction: The "V-shaped" geometry of the ligand (benzoic acid + meta-biphenyl) typically directs the formation of paddlewheel clusters leading to 2D sheets or 3D pcu topologies with large channels.

Visualizing the MOF Logic:

MOFLogic Ligand 2-{[1,1'-Biphenyl]-3-yl} benzoic acid Assembly Coordination Assembly Ligand->Assembly Steric Bulk Metal Metal Node (Zn2+ / Cu2+) Metal->Assembly Coordination Structure Non-Interpenetrated Porous Framework Assembly->Structure Prevention of Dense Packing

Caption: Structural logic for using bulky ligands to engineer porosity in MOFs.

References

  • NIST Chemistry WebBook. Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]- and related derivatives.[1] National Institute of Standards and Technology. [Link]

  • PubChem. 2'-(Methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid (Isomer Analog).[1] National Library of Medicine. [Link]

  • ResearchGate. Combined Directed ortho Metalation—Intramolecular Friedel—Crafts Connections: Route to 1-Substituted Fluoren-9-ones.[Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of fluorenone derivatives by intramolecular deoxygenative acylation.[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid synthesis

Technical Support Center: Optimization of 2-{[1,1'-Biphenyl]-3-yl}benzoic Acid Synthesis Case ID: SUZ-ORTHO-003 Status: Active Lead Scientist: Senior Application Specialist Executive Summary & Problem Analysis The Challe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2-{[1,1'-Biphenyl]-3-yl}benzoic Acid Synthesis

Case ID: SUZ-ORTHO-003 Status: Active Lead Scientist: Senior Application Specialist

Executive Summary & Problem Analysis

The Challenge: Synthesizing 2-{[1,1'-Biphenyl]-3-yl}benzoic acid presents a classic "ortho-effect" challenge in Suzuki-Miyaura cross-coupling. The target molecule features a carboxylic acid moiety at the ortho position relative to the biaryl axis.

Why Yields Fail:

  • Steric Hindrance: The ortho-carboxylic acid creates significant steric bulk, impeding the approach of the palladium catalyst during the oxidative addition and transmetallation steps.

  • Catalyst Poisoning: Free carboxylic acids can coordinate to the palladium center, displacing phosphine ligands and deactivating the catalyst.

  • Protodeboronation: The 3-biphenylboronic acid partner is susceptible to hydrolytic cleavage (losing the boron group) before coupling occurs, especially if the catalytic cycle is sluggish due to sterics.

The Solution: This guide prioritizes a Protection-Coupling-Deprotection strategy as the "Gold Standard" for high yields (>85%), while providing an optimized Direct Coupling protocol using specialized Buchwald ligands for advanced users.

Master Protocol: The "Ester Protection" Route (Recommended)

This workflow eliminates catalyst poisoning and reduces steric repulsion, typically doubling yields compared to direct acid coupling.

Step 1: Methyl Ester Formation
  • Reagents: 2-Bromobenzoic acid, Methanol, H₂SO₄ (cat).

  • Procedure: Reflux 2-bromobenzoic acid in MeOH with catalytic sulfuric acid for 4 hours.

  • Checkpoint: Monitor TLC. The acid (polar) should disappear; the ester (non-polar) will appear.

  • Workup: Concentrate, neutralize with NaHCO₃, extract with EtOAc.

Step 2: The Suzuki Coupling
  • Substrates: Methyl 2-bromobenzoate (1.0 equiv) + 3-Biphenylboronic acid (1.2 equiv).

  • Catalyst System: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).

    • Why SPhos? This electron-rich, bulky biaryl phosphine ligand facilitates oxidative addition into hindered aryl halides and promotes reductive elimination.

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: Toluene/Water (10:1 ratio).

  • Conditions: 100°C, 12 hours, inert atmosphere (Ar or N₂).

Step 3: Hydrolysis
  • Reagents: LiOH (5 equiv), THF/Water (1:1).

  • Procedure: Stir at 60°C for 4 hours.

  • Purification: Acid-Base Extraction (See Section 4).

Process Visualization: Workflow & Logic

The following diagram illustrates the decision logic and chemical pathway for this synthesis.

G Start Start: 2-Bromobenzoic Acid Direct Direct Coupling (High Risk) Start->Direct Standard Pd(PPh3)4 Protect Esterification (Methyl Ester) Start->Protect MeOH/H+ Target Target: 2-{[1,1'-Biphenyl]-3-yl}benzoic acid Direct->Target Low Yield (<40%) Impurity Issues Coupling Suzuki Coupling (Pd-SPhos) Protect->Coupling 3-Biphenylboronic acid Hydrolysis Hydrolysis (LiOH) Coupling->Hydrolysis High Conversion Hydrolysis->Target High Yield (>85%)

Caption: Comparative workflow demonstrating the yield advantage of the Ester Protection route over Direct Coupling.

Troubleshooting Guide (FAQs)

Q1: I am seeing a large amount of "biphenyl" or "quaterphenyl" impurities. What is happening?

  • Diagnosis: This is Homocoupling . The boronic acid is coupling with itself rather than the bromide.

  • Root Cause: Oxygen in the solvent. Oxygen promotes the oxidation of the boronic acid, leading to homocoupling.

  • Fix: You must degas your solvents.

    • Protocol: Sparge the solvent mixture with Argon for 20 minutes before adding the catalyst. Do not just rely on a vacuum/purge cycle; active sparging is required for water-miscible solvents.

Q2: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Protodeboronation .[1] The 3-biphenylboronic acid is losing its boron group, becoming simple biphenyl (inert).

  • Root Cause: High temperature + aqueous base + slow reaction rate (due to sterics).

  • Fix:

    • Switch to 3-Biphenylboronic acid pinacol ester . Esters are more stable towards hydrolytic cleavage.

    • Use anhydrous conditions (Dioxane/Toluene with Cs₂CO₃) if using the ester substrate.

Q3: I must use the Direct Acid route (no esterification). How do I maximize yield?

  • Strategy: You need a catalyst system capable of overcoming the "ortho-effect" and the anionic poisoning.

  • Recommendation: Use Pd-XPhos G3 or Pd-SPhos G3 precatalysts.

    • Conditions: 2-Bromobenzoic acid (1 eq), Boronic acid (1.5 eq), K₂CO₃ (3 eq), Pd-XPhos G3 (2-3 mol%) . Solvent: n-Butanol or Dioxane/H₂O.

    • Note: The "G3" precatalysts ensure a 1:1 Pd:Ligand ratio and rapid activation, crucial for difficult substrates.

Purification: The Self-Validating Acid-Base Workup

Do not rely solely on column chromatography, as the product can streak or co-elute with boronic acid byproducts. Use this chemical extraction method first.

StepActionChemical Logic
1 Dissolve crude reaction mixture in Ethyl Acetate .Solubilizes all organic components.
2 Extract with 1M NaOH (x3).Target Molecule deprotonates (becomes R-COO⁻ Na⁺) and moves to the Aqueous Layer . Impurities (dimers, unreacted halides) stay in Organic Layer.
3 Discard the Organic Layer.Removes non-acidic impurities.
4 Acidify Aqueous Layer with 6M HCl to pH 1.Target Molecule reprotonates (becomes R-COOH) and precipitates.
5 Extract with fresh Ethyl Acetate or Filter precipitate.Recovers pure product.

References & Authoritative Grounding

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. (Foundational work on SPhos/XPhos for hindered biaryls).

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH, 2004. (Standard reference for mechanism and protodeboronation side-reactions).

  • Deng, W., et al. "Pd(OAc)2/SPhos-Catalyzed Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides." Synlett, 2012. (Demonstrates efficacy of SPhos in ortho-substituted systems).

  • BenchChem Technical Support. "Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides." Technical Note, 2025. (General troubleshooting for ortho-substitution).

Disclaimer: This guide is intended for use by trained laboratory personnel. Always review Safety Data Sheets (SDS) for 2-bromobenzoic acid, palladium catalysts, and boronic acids before handling.

Sources

Optimization

Technical Support Center: Purification of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid

This guide serves as a Tier 3 Technical Support resource for the purification of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid (CAS: 107412-71-5 analogs/derivatives).[1][2] It is designed for process chemists and researchers enco...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier 3 Technical Support resource for the purification of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid (CAS: 107412-71-5 analogs/derivatives).[1][2] It is designed for process chemists and researchers encountering specific isolation challenges such as palladium retention, oiling out, or persistent isomeric impurities.[2]

Product Code: BPBA-3-2 Chemical Class: Ortho-substituted Biphenyl Benzoic Acids Primary Application: OLED Host Materials, Pharmaceutical Intermediates (Sartan scaffolds)[1][2]

Phase 1: Initial Isolation & Bulk Impurity Removal[1][2]

User Query: “I performed a Suzuki coupling to make this compound. The crude is a dark, sticky solid. How do I efficiently isolate the bulk acid from the unreacted boronic acid and catalyst?”

Technical Protocol: The most robust initial purification leverages the acidity of the carboxylic group (pKa ~4.2) against the neutrality of the biphenyl impurities. However, the high lipophilicity of the [1,1'-biphenyl]-3-yl group requires a modified acid-base extraction.[1][2]

Step-by-Step Workflow:

  • Dissolution (The "Solubilization" Step):

    • Do not use pure aqueous NaOH.[1] The sodium salt of this bulky acid is an amphiphile and will likely form a gelatinous emulsion (soap).

    • Protocol: Dissolve the crude residue in a 1:1 mixture of THF (Tetrahydrofuran) and 2M NaOH . The THF keeps the lipophilic tail solvated while the NaOH deprotonates the head group.

  • Filtration (The "Clarification" Step):

    • Filter the biphasic/homogeneous mixture through a Celite pad.

    • Why? This removes insoluble Pd-black and inorganic salts immediately.[1][2]

  • Partitioning:

    • Wash the alkaline aqueous/THF layer with Ethyl Acetate (EtOAc) or MTBE .[2]

    • Target: This removes neutral organic impurities (e.g., dehalogenated biphenyls, phosphine ligands) which stay in the organic layer. The product remains in the aqueous/THF phase as the carboxylate salt.

  • Precipitation (The "Crash" Step):

    • Separate the aqueous layer. Cool to 0–5°C.[1]

    • Slowly acidify with 2M HCl to pH 1–2.

    • Critical Control Point: Vigorous stirring is essential to prevent the trapping of impurities inside the precipitating solid.

Phase 2: Palladium Removal (The "Black Speck" Issue)

User Query: “My product is off-white or gray even after acid-base extraction. ICP-MS shows high Pd levels (>500 ppm).[1][2] Recrystallization isn't working.”

Root Cause Analysis: Benzoic acid derivatives are excellent ligands for Palladium (Pd), often forming stable carboxylate-Pd complexes that co-crystallize with the product.[1][2] Standard recrystallization merely rearranges the Pd within the crystal lattice.

Corrective Action: You must break the Pd-Carboxylate coordination before the final crystallization.

MethodReagentProtocolPros/Cons
Chelation Wash L-Cysteine Add 10-20 mol% L-Cysteine to the alkaline solution (Phase 1, Step 1) and stir at 50°C for 1h before filtration.[1][2]Best for high Pd. Cysteine is water-soluble; Pd-Cysteine stays in the mother liquor.[1][2]
Scavenger Resin Thiol-Silica (Si-SH) Slurry the crude organic solution (before hydrolysis) with Si-SH for 2h.[1][2]Cleanest. Expensive but highly effective for <10 ppm targets.[1]
Carbon Treatment Activated Charcoal Add 10 wt% charcoal to the hot recrystallization solvent; hot filter.Traditional. Can reduce yield by adsorbing the product.

Phase 3: Final Crystallization (Polishing)[2]

User Query: “The solid oils out when I try to recrystallize it from Ethanol. It forms a gummy layer at the bottom.”

Technical Insight: Ortho-substituted biphenyls possess significant rotational freedom but bulky steric hindrance.[1][2] This disrupts crystal packing, leading to "oiling out" (liquid-liquid phase separation) before crystallization occurs.[1][2]

Recommended Solvent Systems:

  • Primary Recommendation: Toluene/Heptane (High Recovery) [1][2]

    • Dissolve the solid in minimum boiling Toluene .

    • Allow to cool slowly to ~50°C.

    • Add Heptane dropwise until persistent cloudiness appears.[1]

    • Seeding: Add a seed crystal if available.[1] If not, scratch the glass surface.

    • Cool to room temperature, then 4°C.

  • Alternative: Acetic Acid/Water (High Purity) [2]

    • Dissolve in hot Glacial Acetic Acid (AcOH).

    • Add hot water slowly until saturation.

    • Why AcOH? It disrupts intermolecular Hydrogen bonding dimers of the product, allowing them to reform in an ordered lattice upon cooling.

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for purification based on the state of your crude material.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState StickySolid Sticky/Dark Solid CheckState->StickySolid Standard OilyResidue Viscous Oil CheckState->OilyResidue Common AcidBase Modified Acid-Base Extraction (THF/NaOH) StickySolid->AcidBase OilyResidue->AcidBase PdCheck Color Check: Is it Gray/Brown? AcidBase->PdCheck CysteineTreat L-Cysteine Wash (Break Pd-Coordination) PdCheck->CysteineTreat Yes (Pd present) Precipitation Acidify to pH 1 (Precipitate) PdCheck->Precipitation No (Light Yellow) CysteineTreat->Precipitation RecrystCheck Recrystallization Solvent Choice Precipitation->RecrystCheck TolueneSystem Toluene/Heptane (Prevent Oiling Out) RecrystCheck->TolueneSystem If Oiling Out AcOHSystem AcOH/Water (High Purity) RecrystCheck->AcOHSystem If Isomers Present FinalProduct Pure Crystalline Solid (White/Off-White) TolueneSystem->FinalProduct AcOHSystem->FinalProduct

Caption: Logic flow for the purification of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid, addressing Pd contamination and phase separation issues.

Frequently Asked Questions (FAQs)

Q1: Why is the melting point of my recrystallized product broad (e.g., 125–135°C)? A: This often indicates the presence of rotamers or atropisomers , which is common in ortho-substituted biphenyls, or residual solvent trapped in the lattice.

  • Validation: Run a 1H NMR at elevated temperature (e.g., 50°C).[2] If the peaks sharpen or coalesce, it is rotameric. If extra peaks remain, it is a chemical impurity.[2] Dry the sample under high vacuum at 60°C for 24 hours to remove trapped toluene/acetic acid.

Q2: Can I use Silica Gel Chromatography instead of crystallization? A: Yes, but it is difficult due to "tailing" of the carboxylic acid.

  • Fix: If you must use a column, add 1% Acetic Acid to your eluent (e.g., Hexanes/Ethyl Acetate + 1% AcOH).[2] This suppresses the ionization of the acid on the silica surface, resulting in tighter bands.

Q3: I see a small impurity (~5%) by HPLC that tracks closely with the main peak. What is it? A: In Suzuki couplings for this molecule, the homocoupling of the boronic acid (forming quaterphenyl derivatives) or protodeboronation (forming simple biphenyl) are common.

  • Diagnosis: These impurities are neutral.[1] If they persist, your Phase 1 (Acid-Base extraction) partition was insufficient.[1][2] Repeat the base wash, ensuring the organic wash layer (Step 3) is thorough.

References

  • Garrett, C. E., & Prasad, K. (2004).[2] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link[1][2]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard reference for benzoic acid crystallization solvents). Link

  • TCI Chemicals. (n.d.).[2] Product Specification: 2-(4-Biphenylyl)benzoic acid (Structural Analog). (Used for solubility benchmarking). Link

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors. (General protocols for acid workups). Link

Sources

Troubleshooting

Technical Support Center: Suzuki Coupling of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid

Welcome to the technical support center for advanced Suzuki-Miyaura coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with ste...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced Suzuki-Miyaura coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with sterically demanding substrates, focusing on the synthesis involving 2-{[1,1'-Biphenyl]-3-yl}benzoic acid. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.

Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

The Suzuki coupling of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid and its analogs presents a unique set of challenges primarily due to significant steric hindrance around the reaction centers. The ortho-carboxylate group and the bulky biphenyl substituent can impede key steps in the catalytic cycle. This section addresses the most common problems encountered during this synthesis.

Q1: My reaction shows low yield or stalls completely. What are the likely causes and solutions?

This is the most frequent issue and typically points to problems in the fundamental steps of the catalytic cycle, exacerbated by the substrate's steric bulk.

  • Core Problem: Inefficient Oxidative Addition or Reductive Elimination. The steric hindrance from the ortho-substituents can significantly slow down two critical steps: the insertion of the palladium catalyst into the carbon-halogen bond (oxidative addition) and the final bond-forming step that releases the product (reductive elimination)[1][2].

  • Troubleshooting & Solutions:

    • Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often inefficient for this type of transformation. You need a more robust system designed to overcome steric barriers.

      • Expert Recommendation: Employ bulky, electron-rich monodentate phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos). These ligands stabilize the palladium center, promote oxidative addition, and accelerate the rate-limiting reductive elimination step[1][3][4]. N-Heterocyclic Carbene (NHC) ligands are also highly effective alternatives[5][6].

      • Actionable Step: Switch from a general-purpose catalyst to a specialized pre-catalyst system, such as an XPhos or SPhos palladacycle. These generate the active Pd(0) species under mild conditions, often leading to higher activity and better yields[7].

    • Reagent Quality: The stability of the boronic acid or its ester derivative is crucial. Degradation of the boronic acid is a common, yet often overlooked, cause of low conversion[8][9].

      • Actionable Step: Use freshly purchased or recrystallized boronic acids. If possible, use more stable derivatives like pinacol esters or potassium aryltrifluoroborates, which can act as a slow-release source of the active boron species[8][10][11].

    • Reaction Temperature: While higher temperatures can increase reaction rates, excessive heat can also accelerate catalyst decomposition[8].

      • Actionable Step: If the reaction is sluggish at a standard temperature (e.g., 80 °C), cautiously increase it in 10 °C increments. Monitor for signs of catalyst decomposition (e.g., formation of palladium black).

Q2: My primary byproduct is a homocoupled dimer of my boronic acid. How do I prevent this?

Homocoupling (Ar'-Ar') is a frequent side reaction that consumes your nucleophile and complicates purification. It is typically mediated by oxygen or occurs when using a Pd(II) pre-catalyst before the main catalytic cycle is established[9][12].

  • Core Problem: Presence of Oxygen or Unreduced Pd(II). Oxygen can facilitate the oxidative coupling of two boronic acid molecules. Alternatively, if you use a Pd(II) source like Pd(OAc)₂, it can react directly with the boronic acid to form the homocoupled product while being reduced to the active Pd(0) state[9][13].

  • Troubleshooting & Solutions:

    • Rigorous Degassing: This is the single most effective way to prevent oxygen-mediated homocoupling[12][13].

      • Expert Recommendation: The "freeze-pump-thaw" technique (three cycles) is the gold standard for removing dissolved oxygen. Alternatively, sparging your solvent with an inert gas (argon or nitrogen) for 20-30 minutes before adding the catalyst is also effective[12][14].

    • Choice of Palladium Source:

      • Actionable Step: If homocoupling is severe, consider starting with a Pd(0) source like Pd₂(dba)₃. However, modern pre-catalysts are often the best choice as they are designed for controlled generation of the active catalyst, minimizing off-cycle reactions[7].

Q3: I'm observing significant protodeborylation, forming the arene byproduct (Ar'-H). How can this be minimized?

Protodeborylation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This side reaction destroys your boronic acid and is a major cause of low yields, especially under basic conditions[15][16].

  • Core Problem: Instability of the Boronic Acid. The C-B bond is susceptible to cleavage by a proton source, a process often catalyzed by the base required for the Suzuki reaction itself[15][17][18]. If the main Suzuki catalytic cycle is slow, the boronic acid is exposed to these harsh conditions for longer, increasing the likelihood of protodeborylation[10].

  • Troubleshooting & Solutions:

    • Use a Stable Boron Reagent: As mentioned in Q1, switching from a boronic acid to a more stable derivative is highly effective.

      • Expert Recommendation: Boronate esters (pinacol, neopentyl glycol) or potassium aryltrifluoroborates are significantly more resistant to protodeborylation[9][16]. They hydrolyze slowly under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low and minimizing side reactions[10][16].

    • Optimize the Base: The choice and amount of base are critical.

      • Actionable Step: Use a milder, non-nucleophilic base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to strong bases like sodium hydroxide or alkoxides, which can exacerbate protodeborylation[4][17]. Ensure the base is finely powdered and well-mixed.

    • Accelerate the Productive Reaction: A faster Suzuki coupling will outcompete the protodeborylation side reaction.

      • Actionable Step: Employ a highly active catalyst system (e.g., a Buchwald pre-catalyst) to ensure the transmetalation and reductive elimination steps are as fast as possible[10].

Q4: My reaction mixture turned black and stalled. What does this indicate?

The formation of a black precipitate is a visual indicator of catalyst decomposition, commonly known as "palladium black"[4][8]. This is aggregated, insoluble, and catalytically inactive palladium metal.

  • Core Problem: Catalyst Deactivation. The soluble, active Pd(0) catalyst has aggregated and crashed out of solution. This is often caused by oxidation of the catalyst or its supporting phosphine ligands by residual oxygen, or by insufficient ligand to stabilize the metal center[8].

  • Troubleshooting & Solutions:

    • Ensure Inert Atmosphere: As with preventing homocoupling, rigorous degassing is essential to protect the catalyst from oxygen[8][12].

    • Check Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation[8].

      • Actionable Step: Ensure you are using an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1, depending on the specific ligand and palladium source used[8].

    • Use Robust Ligands: Sterically bulky ligands, like the Buchwald-type biarylphosphines, not only accelerate the reaction but also form more stable complexes that are less prone to aggregation[4].

Section 2: Optimized Experimental Protocols

The following protocols are designed as robust starting points for the Suzuki coupling of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid derivatives. Optimization may be required for specific substrates.

Protocol 1: General Method for Sterically Hindered Suzuki Coupling

This protocol utilizes a modern pre-catalyst system designed for high performance with challenging substrates.

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the boronic acid ester (e.g., pinacol ester, 1.2-1.5 eq), and finely powdered potassium phosphate (K₃PO₄, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Addition: Add the palladium pre-catalyst (e.g., SPhos Pd G3, 1-3 mol%) and the ligand (if not using a pre-catalyst, e.g., SPhos, 2-6 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, with 5-10% v/v degassed water) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product, then extract with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Troubleshooting Workflow Diagram

The following diagram outlines a logical flow for diagnosing and solving common issues.

G Start Reaction Start Low or No Conversion? Check_Reagents Verify Reagent Quality (Boronic Acid, Base, Solvent) Start->Check_Reagents Yes Check_Byproducts Analyze Byproducts Start->Check_Byproducts No, but byproducts observed Optimize_Catalyst Optimize Catalyst System (Use Buchwald Ligand/Pre-catalyst) Check_Reagents->Optimize_Catalyst Increase_Temp Increase Temperature Cautiously Optimize_Catalyst->Increase_Temp Increase_Temp->Check_Byproducts Homocoupling Homocoupling (Ar'-Ar') Present? Check_Byproducts->Homocoupling Yes Protodeborylation Protodeborylation (Ar'-H) Present? Homocoupling->Protodeborylation No Improve_Degassing Improve Degassing Protocol (Freeze-Pump-Thaw) Homocoupling->Improve_Degassing Yes Success Reaction Successful Protodeborylation->Success No Use_Stable_Boron Switch to Stable Boron Source (Pinacol Ester, MIDA, Trifluoroborate) Protodeborylation->Use_Stable_Boron Yes Improve_Degassing->Success Optimize_Base Optimize Base (Use K3PO4 or Cs2CO3) Use_Stable_Boron->Optimize_Base Optimize_Base->Success

Caption: A step-by-step workflow for troubleshooting common Suzuki coupling issues.

Section 3: Key Parameter Selection Guide

The choice of reagents has a profound impact on the outcome. The following table summarizes general recommendations for the Suzuki coupling of sterically hindered biaryl carboxylic acids.

ParameterRecommended ChoiceRationale & Key Considerations
Palladium Source Pd(OAc)₂ + Ligand, Pd₂(dba)₃ + Ligand, Buchwald Pre-catalysts (Recommended) Pre-catalysts offer superior activity and stability, generating the active Pd(0)L species in a controlled manner, which minimizes side reactions[7].
Ligand Buchwald Biarylphosphines: SPhos, XPhos, RuPhos. NHC Ligands: IPr, IMes.Bulky, electron-rich ligands are essential. They accelerate both oxidative addition and reductive elimination, overcoming steric barriers and stabilizing the catalyst[1][3][4][5].
Boron Reagent Boronic Acid Pinacol Ester, Potassium Aryltrifluoroborate, MIDA BoronateThese derivatives are more stable to protodeborylation than free boronic acids. They act as "slow-release" sources, maintaining a low concentration of the active nucleophile[9][10][16].
Base K₃PO₄, Cs₂CO₃, K₂CO₃Milder inorganic bases are preferred to avoid degradation of sensitive functional groups and to minimize base-catalyzed protodeborylation[4][17]. Must be anhydrous and finely powdered.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OAprotic solvents are generally used. A small amount of water is often necessary to facilitate the dissolution of the base and promote transmetalation[4][9]. Ensure solvents are rigorously degassed.

Section 4: Mechanistic Overview

Understanding the catalytic cycle and potential off-cycle pathways is key to rational troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

The productive cycle involves three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

G cluster_cycle Suzuki Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Ar-X) Pd0->OA PdII_ArX L₂Pd(II)(Ar)(X) OA->PdII_ArX Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) PdII_ArX->Transmetalation PdII_ArAr L₂Pd(II)(Ar)(Ar') Transmetalation->PdII_ArAr RE Reductive Elimination PdII_ArAr->RE RE->Pd0 Regeneration Product Ar-Ar' (Desired Product) RE->Product

Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Common Side Reaction Pathways

Homocoupling and protodeborylation are the two most common unproductive pathways that compete with the main catalytic cycle.

G ArX Aryl Halide (Ar-X) Cycle Productive Suzuki Cycle (See Above) ArX->Cycle ArB Boronic Ester (Ar'-B(OR)₂) ArB->Cycle Homocoupling Homocoupling (Ar'-Ar') ArB->Homocoupling O₂ or Pd(II) Protodeborylation Protodeborylation (Ar'-H) ArB->Protodeborylation H⁺ Source (e.g., H₂O + Base)

Caption: Competing side reactions that consume the boronic acid starting material.

Section 5: References

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.

  • Technical Support Center: Managing Protodeborylation in Suzuki Reactions. BenchChem.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros.

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. RSC Publishing.

  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Suzuki reaction. Wikipedia.

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.

  • Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. BenchChem.

  • How can I solve my problem with Suzuki coupling? ResearchGate.

  • Protodeboronation. Wikipedia.

  • Optimizing base selection for Suzuki reactions with sensitive substrates. BenchChem.

  • The Suzuki Reaction. Myers Group, Harvard University.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications.

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications.

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.

  • A Solution to protodeborylation problem: weak base-promoted direct cross-coupling. ChemRxiv.

  • Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1.

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.

  • Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv.

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. PMC.

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters.

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC.

  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

Sources

Optimization

Technical Support Center: Synthesis of 2-{[1,1'-Biphenyl]-3-yl}benzoic Acid

Topic: Prevention of Homo-Coupling in Sterically Hindered Suzuki-Miyaura Cross-Coupling Ticket ID: SUZUKI-ORTHO-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Diagnostic Framework...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Homo-Coupling in Sterically Hindered Suzuki-Miyaura Cross-Coupling Ticket ID: SUZUKI-ORTHO-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Framework

The Challenge: Synthesizing 2-{[1,1'-Biphenyl]-3-yl}benzoic acid involves coupling an ortho-substituted benzoic acid derivative (sterically hindered) with a 3-biphenylboronic acid.

The ortho-substitution on the benzoic acid ring creates a "kinetic bottleneck." It significantly retards the rate of transmetallation (


). When the catalytic cycle slows down, the active Palladium species is left vulnerable to side reactions—specifically homo-coupling .

The Diagnostic: Before optimizing, you must identify which homo-coupling is occurring. Use the table below to interpret your LCMS/TLC data.

Observation (LCMS/TLC)DiagnosisRoot Cause
Mass [M+M] of Boronic Acid (Quaterphenyl derivative)Oxidative Homo-coupling (Type A)Oxygen Leak. In the absence of fast transmetallation, dissolved

oxidizes Pd(0) to Pd(II)-peroxo species, consuming the boronic acid.
Mass [M+M] of Halide (Diphenate derivative)Reductive Homo-coupling (Type B)Disproportionation / Solvent Effect. Often caused by protic solvents acting as reductants or poor ligand exchange rates.
Black Precipitate (Early in reaction)Catalyst Decomposition Pd Aggregation. The "ortho-effect" stalled the cycle; Pd(0) precipitated before it could react. Ligand is too weak or labile.

Mechanism of Failure (Visualization)

Understanding the competition between the desired Cross-Coupling and the undesired Homo-Coupling is vital. The diagram below illustrates how Oxygen acts as a "trap" for the catalyst when the steric bulk of your substrate slows the main cycle.

Suzuki_Competition Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Slow due to Sterics) Pd0->OxAdd + ArX PdPeroxo Pd(II)-Peroxo Complex Pd0->PdPeroxo + O2 (Leak) ArX Ortho-Substituted Benzoic Acid (Halide) Product Target: 2-{[1,1'-Biphenyl]-3-yl} benzoic acid OxAdd->Product + Boronic (Transmetallation) Boronic 3-Biphenylboronic Acid O2 Dissolved Oxygen (O2) Dimer Homo-Coupling Dimer (Quaterphenyl) PdPeroxo->Dimer + 2x Boronic Acid

Figure 1: The Competitive Pathway. Note how Oxygen diverts the Pd(0) catalyst into the oxidative homo-coupling cycle, effectively consuming your boronic acid reagent.[1]

Optimization Protocols (The "How-To")

To synthesize 2-{[1,1'-Biphenyl]-3-yl}benzoic acid without homo-coupling, you must implement a Self-Validating Protocol . We recommend the "Masked Acid" strategy combined with "High-Fidelity Degassing."

Protocol A: The "Masked Acid" Strategy

Reasoning: Free carboxylic acids can protonate the Pd-intermediate or interfere with the base, stalling the reaction and allowing homo-coupling to take over. Recommendation: Use Methyl 2-bromobenzoate instead of 2-bromobenzoic acid. Hydrolyze the ester after the coupling.

Protocol B: High-Fidelity Degassing (The Standard)

Do not rely on simple balloon purging for this sensitive reaction.

  • Solvent Prep: Mix Toluene:Water (4:1 ratio).

  • Sparging: Insert a long needle connected to Argon/Nitrogen directly into the solvent. Bubble vigorously for 20 minutes (not just the headspace).

  • Freeze-Pump-Thaw (Alternative): If using small scales (<500mg), perform 3 cycles of freeze-pump-thaw to ensure <10 ppm

    
    .
    
Protocol C: The "Steric-Beating" Catalyst System

Reasoning: Standard Pd(PPh3)4 is too bulky and slow for ortho-substituted couplings. You need a ligand that is bulky (to force reductive elimination) but electron-rich (to speed up oxidative addition).

  • Catalyst: SPhos Pd G3 or XPhos Pd G3 (0.5 - 2 mol%).

    • Why: These precatalysts activate rapidly and the biaryl phosphine ligands form a "pocket" that facilitates the coupling of hindered substrates.

  • Base:

    
     (3.0 equiv).
    
    • Why: Anhydrous phosphate is milder than carbonate and prevents protodeboronation of the biphenylboronic acid.

Troubleshooting Guide (FAQ)

Q1: I see the boronic acid dimer (Quaterphenyl) despite degassing. Why? A: You likely have a "concentration mismatch." If the Oxidative Addition of the hindered benzoate is slow, the Boronic Acid waits in solution, vulnerable to trace oxygen.

  • Fix: Use Slow Addition . Dissolve the 3-biphenylboronic acid in the degassed solvent and add it via syringe pump over 1 hour to the refluxing mixture containing the Halide and Catalyst. This keeps the instantaneous concentration of Boronic Acid low, statistically favoring the Cross-Coupling over Homo-Coupling.

Q2: Can I use the free acid (2-bromobenzoic acid) directly? A: It is risky but possible. If you must, you need 3.5 equivalents of base .

  • 1.0 equiv to neutralize the -COOH.

  • 2.5 equiv to activate the Boronic Acid.

  • Warning: The resulting carboxylate anion (

    
    ) can act as a ligand, binding to Palladium and shutting down the cycle ("Anionic Poisoning"). This often leads to stalled reactions and subsequent homo-coupling. Switching to the methyl ester is strongly advised. 
    

Q3: My reaction turns black immediately upon heating. A: This is "Palladium Black" precipitation. It means your ligand (e.g., PPh3) has dissociated, and the Pd(0) atoms have aggregated into inactive nanoparticles.

  • Fix: Switch to SPhos or XPhos . These ligands bind Pd tightly and prevent aggregation even with sterically hindered substrates.

Decision Tree for Troubleshooting

Troubleshooting_Tree Start Start: Impurity Detected CheckMass Check LCMS Mass Start->CheckMass TypeA Mass = Boronic Dimer (Oxidative) CheckMass->TypeA [M+M] Boronic TypeB Mass = Halide Dimer (Reductive) CheckMass->TypeB [M+M] Halide ActionA1 Diagnosis: Oxygen Leak TypeA->ActionA1 ActionA2 Diagnosis: Slow Oxidative Addition TypeA->ActionA2 ActionB1 Diagnosis: Solvent/Ligand Issue TypeB->ActionB1 FixA1 Fix: Sparging / Freeze-Pump-Thaw ActionA1->FixA1 FixA2 Fix: Syringe Pump Addition of Boronic Acid ActionA2->FixA2 FixB1 Fix: Switch Solvent (Toluene) or Change Ligand (SPhos) ActionB1->FixB1

Figure 2: Diagnostic workflow for identifying and resolving homo-coupling issues.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Adamo, C., et al. (2006).[3] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society, 128(21), 6829–6836. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid

Welcome to the technical support center for 2-{[1,1'-Biphenyl]-3-yl}benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-{[1,1'-Biphenyl]-3-yl}benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability, storage, and handling of this compound. Our goal is to equip you with the necessary information to ensure the integrity of your experiments and troubleshoot potential issues.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid.

Q1: What are the recommended storage conditions for 2-{[1,1'-Biphenyl]-3-yl}benzoic acid?

A1: To ensure the long-term stability of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The product is chemically stable under standard ambient conditions (room temperature).[2] However, prolonged exposure to moisture, light, and elevated temperatures should be avoided to prevent potential degradation. For highly sensitive applications, storage in a desiccator or a glove box with a dry, inert atmosphere (e.g., nitrogen or argon) is recommended.[3]

Q2: Is 2-{[1,1'-Biphenyl]-3-yl}benzoic acid hygroscopic?

Q3: What are the potential degradation pathways for 2-{[1,1'-Biphenyl]-3-yl}benzoic acid?

A3: While specific degradation pathways for 2-{[1,1'-Biphenyl]-3-yl}benzoic acid have not been extensively documented in publicly available literature, we can infer potential degradation routes based on the known behavior of similar biphenyl carboxylic acids under stress conditions. The primary degradation pathways are likely to be thermal and photodegradation.

  • Thermal Degradation: Studies on biphenyl-2-carboxylic acid have shown that thermal decomposition can lead to decarboxylation, producing biphenyl, and dehydration with subsequent ring-closure to form fluorenone.[2] It is plausible that 2-{[1,1'-Biphenyl]-3-yl}benzoic acid could undergo similar transformations at elevated temperatures.

  • Photodegradation: Biphenyl itself can undergo photodegradation, often initiated by hydroxylation to form hydroxybiphenyl, followed by the opening of a benzene ring to yield carboxylic acids.[4] Exposure of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid to UV or even strong visible light over extended periods could potentially lead to hydroxylation of the biphenyl rings or other photochemical reactions.

Q4: How can I assess the purity of my 2-{[1,1'-Biphenyl]-3-yl}benzoic acid sample?

A4: The purity of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly sensitive and accurate method for quantifying the active pharmaceutical ingredient (API) and its degradation products.[5] Other techniques such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) can also be employed for purity analysis.[6] For a quick assessment in a non-GMP setting, measuring the melting point of the compound can be indicative of purity; impurities will typically lower and broaden the melting point range.

II. Troubleshooting Guide

This section provides solutions to specific issues you might encounter during your experiments with 2-{[1,1'-Biphenyl]-3-yl}benzoic acid.

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results (e.g., variable potency in bioassays). Degradation of the compound due to improper storage or handling.1. Review your storage conditions. Ensure the compound is stored in a tightly sealed container, protected from light and moisture. 2. Prepare stock solutions fresh for each experiment. 3. Perform a purity check of your current stock using a suitable analytical method like HPLC.
Difficulty in obtaining a stable weight during measurement. The compound is hygroscopic and is absorbing moisture from the atmosphere.1. Weigh the compound in a low-humidity environment, such as a glove box or a room with controlled humidity. 2. Work quickly to minimize the time the container is open. 3. Use a "weighing by difference" technique: weigh the sealed container before and after dispensing the compound.[3]
Appearance of new peaks in the chromatogram of an aged sample. Formation of degradation products.1. Attempt to identify the degradation products using techniques like LC-MS. 2. Based on the likely degradation pathways (see FAQ Q3), hypothesize the structures of the new peaks. 3. If significant degradation has occurred, it is recommended to use a fresh batch of the compound for your experiments.
The powder appears clumpy or discolored. Moisture absorption or degradation.1. Do not use the compound if discoloration is observed. 2. If clumping is due to moisture, the compound can potentially be dried under vacuum at a temperature that does not induce thermal degradation (refer to the compound's melting point). However, using a fresh, unopened container is the safest approach to ensure the integrity of your results.[3]

III. Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability and analysis of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[7]

Objective: To investigate the degradation of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid under various stress conditions.

Materials:

  • 2-{[1,1'-Biphenyl]-3-yl}benzoic acid

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid (for mobile phase)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 N HCl. Heat the solution at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 N NaOH. Keep the solution at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve a known amount of the compound in a solution of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.

  • Photodegradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 2-{[1,1'-Biphenyl]-3-yl}benzoic acid from its potential degradation products.

Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-90% B; 20-25 min: 90% B; 25-26 min: 90-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm (or a wavelength determined by UV scan of the compound)

Procedure:

  • Prepare standard solutions of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid at known concentrations in the mobile phase.

  • Prepare samples from the forced degradation study as described in Protocol 1.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to 2-{[1,1'-Biphenyl]-3-yl}benzoic acid based on the retention time of the standard.

  • Peaks that appear in the stressed samples but not in the control are considered degradation products.

  • The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main peak and from each other.

IV. Visualizations

Diagram 1: Potential Degradation Pathways

G A 2-{[1,1'-Biphenyl]-3-yl}benzoic acid B Thermal Stress (High Temperature) A->B C Photochemical Stress (UV/Visible Light) A->C D Decarboxylation Product (3-Phenylbiphenyl) B->D Decarboxylation E Ring-Closure Product (Fluorenone derivative) B->E Dehydration & Ring-Closure F Hydroxylated Derivatives C->F Hydroxylation G Ring-Opened Products (Carboxylic acids) F->G Ring Opening

Caption: Potential degradation pathways of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid.

Diagram 2: Troubleshooting Workflow for Inconsistent Results

G Start Inconsistent Experimental Results CheckStorage Verify Storage Conditions (Tightly sealed, dry, dark) Start->CheckStorage PrepFresh Prepare Fresh Stock Solutions CheckStorage->PrepFresh PurityTest Perform Purity Analysis (HPLC) PrepFresh->PurityTest Degradation Degradation Detected? PurityTest->Degradation UseFresh Use a Fresh Batch of Compound Degradation->UseFresh Yes ReviewHandling Review Handling Procedures (e.g., weighing) Degradation->ReviewHandling No Resolved Issue Resolved UseFresh->Resolved ReviewHandling->Resolved

Caption: Troubleshooting workflow for inconsistent experimental results.

V. References

  • Montoya Sánchez, N., & de Klerk, A. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels, 29(12), 8039–8047. [Link]

  • Dousset, F. J. B., et al. (2022). Photo degradation of biphenyl in prior to the ecological elimination of polychlorinated biphenyls “PCBs”. IOSR Journal of Applied Chemistry, 15(10), 15-22. [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet for 2-{[1,1'-Biphenyl]-3-yl}benzoic acid. [A representative, though not directly linkable, source of information typically provided by chemical suppliers.]

  • PowderTechnology.info. (2025). Powder Handling and Processing: Ultimate Guide. [Link]

  • Protocol Online. (2010). Hygroscopic chemical...how to deal with?[Link]

  • El-Sayed, R., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19053–19084. [Link]

  • The Good Scents Company. (n.d.). Benzoic acid. [Link]

  • Shanghai Valley Lily BioTech Co. Ltd. (n.d.). Benzoic Acid. [Link]

  • PubChem. (n.d.). Biphenyl. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • Ribeiro da Silva, M. A., et al. (2004). Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study. Organic & Biomolecular Chemistry, 2(9), 1353–1358. [Link]

  • Liazid, A., et al. (2025). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

  • Taylor & Francis. (2024). Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food Samples. [Link]

  • LabStandard. (n.d.). Benzoic Acid. [Link]

  • SGS. (n.d.). Forced Degradation. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • MDPI. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Chapter XII Analysis and Control of Aromatic Pharmaceutical Preparations. [A general reference for analytical techniques.]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?[Link]

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Fornaro, T., et al. (2022). Investigating the stability of aromatic carboxylic acids in hydrated magnesium sulfate under UV irradiation to assist detection of organics on Mars. Scientific Reports, 12(1), 1-12. [Link]

  • Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials. [A general reference on biphenyl derivatives.]

  • CAS Common Chemistry. (n.d.). 2-([1,1′-Biphenyl]-4-ylcarbonyl)benzoic acid. [Link]

  • ResearchGate. (2025). Photodegradation of carboxylic acids on Al2O3 and SiO2 nanoparticles. [Link]

  • ResearchGate. (2025). Structures and Thermodynamics of Biphenyl Dihydrodiol Stereoisomers and Their Metabolites in the Enzymatic Degradation of Arene Xenobiotics. [Link]

  • PubMed. (2018). Biodegradation and chemotaxis of polychlorinated biphenyls, biphenyls, and their metabolites by Rhodococcus spp. [Link]

  • PubMed. (2005). A protecting group for carboxylic acids that can be photolyzed by visible light. [Link]

  • USP. (n.d.). Benzoic Acid. [Link]

  • Alentris Research Pvt. Ltd. (n.d.). Benzoic Acid Impurity 1. [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. [Link]

  • Pharmaffiliates. (n.d.). Benzoic acid and its Impurities. [Link]

Sources

Optimization

Technical Support Center: Catalyst Impurity Removal from 2-{[1,1'-Biphenyl]-3-yl}benzoic acid

Welcome to the Technical Support Center for the purification of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with removing catalyst impurities from this active pharmaceutical ingredient (API) intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst impurities I should expect in the synthesis of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid?

A1: Given that the synthesis of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid often involves cross-coupling reactions like the Suzuki-Miyaura reaction, the most prevalent catalyst impurities are transition metals, particularly palladium (Pd).[1][2] You may also encounter ligands, such as phosphines, used in the catalytic system.

Q2: Why is it critical to remove these catalyst residues?

A2: For active pharmaceutical ingredients (APIs) and their intermediates, stringent limits on elemental impurities are enforced by regulatory bodies.[3][4] Residual metals like palladium can interfere with downstream reactions, compromise the stability of the final compound, and pose toxicological risks.[5][6]

Q3: What are the primary methods for removing palladium catalysts?

A3: The most common and effective methods include treatment with scavenger resins, activated carbon, column chromatography, and recrystallization.[4][7][8] The choice of method depends on the scale of your reaction, the desired purity level, and the nature of the catalyst complex.[3]

Q4: What are scavenger resins and how do they work?

A4: Scavenger resins are solid supports, often polystyrene or silica-based, functionalized with groups that chelate or bind to metal catalysts.[9][10] For palladium removal, scavengers with thiol, amine, or phosphine functionalities are common.[1][2][11] The resin is typically stirred with the product solution, and the bound catalyst is then removed by simple filtration.[11]

Troubleshooting Guide

Q1: I've performed column chromatography, but my product is still contaminated with palladium. What went wrong?

A1: This is a common issue. Several factors could be at play:

  • Catalyst State: The palladium may not be in a form that readily adsorbs to the stationary phase. Some palladium complexes can be quite non-polar and co-elute with your product.

  • Stationary Phase Choice: While silica gel is common, it may not be the most effective for your specific palladium complex. Consider using a different stationary phase like neutral alumina or a functionalized silica.[3]

  • Contact Time: Passing the crude product through a short plug of silica or alumina can sometimes be more effective than a full column by minimizing contact time and potential on-column degradation.[3]

  • Pre-treatment: It is often more effective to use a scavenger resin or activated carbon to remove the bulk of the palladium before chromatography.[3][12]

Q2: My scavenger resin isn't as effective as expected. How can I improve its performance?

A2: Inefficient scavenging can often be rectified by optimizing the following parameters:

  • Scavenger Type: Ensure you are using a scavenger that is appropriate for the oxidation state and coordination sphere of your palladium catalyst.[10] Thiol-based scavengers are generally effective for a range of palladium species.[3]

  • Equivalents and Time: You may need to increase the equivalents of the scavenger resin or extend the reaction time.[2][3] A typical starting point is 3-5 equivalents of resin relative to the palladium content, with stirring for up to 24 hours.[2]

  • Solvent and Temperature: The efficiency of scavenging can be solvent-dependent.[2][13] Running the scavenging process at a slightly elevated temperature (e.g., 40-60 °C) can sometimes improve kinetics.

Q3: I'm experiencing significant product loss during recrystallization. What can I do to minimize this?

A3: Product loss during recrystallization is often due to the selection of a suboptimal solvent system or procedural issues.

  • Solvent Selection: The ideal solvent for recrystallization should dissolve the 2-{[1,1'-Biphenyl]-3-yl}benzoic acid well at elevated temperatures but poorly at room temperature or below.[14][15] The catalyst impurities, on the other hand, should remain soluble at all temperatures.[16]

  • Cooling Rate: Slow cooling is crucial for the formation of pure, large crystals.[14][15][17] Rapid cooling can trap impurities within the crystal lattice.

  • Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your product.[14][16][17] Excess solvent will reduce your recovery yield.

Q4: Activated carbon treatment is leading to inconsistent results. Why might this be?

A4: Activated carbon is a cost-effective method for palladium removal, but its performance can be variable.[9]

  • Grade of Carbon: Different grades of activated carbon have varying surface areas and pore structures, which will affect their adsorption capacity for palladium. It may be necessary to screen different types of activated carbon.

  • Presence of Ligands: The presence of ligands from the catalyst can compete for binding sites on the activated carbon, reducing its effectiveness for palladium removal.

  • Binary Systems: Combining activated carbon with a chelating agent can create a more effective "in-situ" scavenger system.[18]

Experimental Protocols

Protocol 1: Palladium Removal using a Scavenger Resin

This protocol provides a general procedure for using a thiol-based scavenger resin.

  • Dissolution: Dissolve the crude 2-{[1,1'-Biphenyl]-3-yl}benzoic acid in a suitable solvent (e.g., THF, toluene, or ethyl acetate) to a moderate concentration.

  • Scavenger Addition: Add 3-5 equivalents of a thiol-based scavenger resin (relative to the initial amount of palladium catalyst used).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40 °C) for 4-24 hours.

  • Filtration: Filter the mixture to remove the scavenger resin. Wash the resin with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.

  • Analysis: Analyze the product for residual palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[12][19]

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying 2-{[1,1'-Biphenyl]-3-yl}benzoic acid by recrystallization.

  • Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent system (e.g., ethanol/water, toluene/heptane).

  • Dissolution: In an appropriately sized flask, add the crude product and a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved.[16][17]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[14][20]

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[17]

  • Isolation: Collect the crystals by vacuum filtration.[14][17]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Purity Assessment: Determine the purity of the recrystallized product by measuring its melting point and analyzing for residual catalyst by ICP-MS.[14]

Data Presentation

Table 1: Comparison of Palladium Removal Methods

Purification MethodTypical EfficiencyAdvantagesDisadvantages
Scavenger Resins>95%High selectivity, simple filtration removal.[11]Higher cost compared to other methods.[10]
Activated Carbon70-95%Cost-effective, removes other organic impurities.[9]Can be non-selective, may require optimization.[5]
Column ChromatographyVariableCan remove a wide range of impurities.Potential for product loss on the column.[3]
Recrystallization>90%Can yield highly pure product, scalable.Requires suitable solvent system, potential for yield loss.[10][14]

Visualizations

experimental_workflow crude_product Crude 2-{[1,1'-Biphenyl]-3-yl}benzoic acid dissolution Dissolve in appropriate solvent crude_product->dissolution scavenging Add Scavenger Resin (e.g., Thiol-based) dissolution->scavenging stirring Stir for 4-24h scavenging->stirring filtration1 Filter to remove resin stirring->filtration1 concentration Concentrate filtrate filtration1->concentration analysis Analyze for Pd content (ICP-MS) concentration->analysis final_product Purified Product analysis->final_product

Caption: Workflow for palladium removal using a scavenger resin.

decision_tree start High Palladium Content (>100 ppm) bulk_removal Bulk Removal Step? start->bulk_removal activated_carbon Activated Carbon Treatment start->activated_carbon scavenger Scavenger Resin Treatment bulk_removal->scavenger Yes chromatography Column Chromatography bulk_removal->chromatography No recrystallization Recrystallization scavenger->recrystallization activated_carbon->recrystallization final_purity_check Final Purity Check (ICP-MS <10 ppm) chromatography->final_purity_check recrystallization->final_purity_check

Caption: Decision tree for selecting a purification strategy.

References

  • Palladium catalyst recovery using scavenger resin. SpinChem. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • Biotage® MP-TMT - Palladium Scavenger. Norlab. [Link]

  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]

  • A new solution for removing metal-based catalyst residues from a biodegradable polymer. Green Chemistry (RSC Publishing). [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]

  • A facile method of treating spent catalysts via using solvent for recovering undamaged catalyst support. PMC. [Link]

  • How to Extract Precious Metals from Catalytic Converters. AutoCatalystMarket. [Link]

  • Guideline for Analysis and Prevention of Contamination Catalysis. PMC - NIH. [Link]

  • Catalyst Removal. Matyjaszewski Polymer Group - Carnegie Mellon University. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • Improving Operator Safety in API Catalyst Recovery. Amazon Filters. [Link]

  • Catalyst Recovery for the Chemical and API Industry. Gopani. [Link]

  • Method of removing palladium.
  • System and method for removing transition metals
  • Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes. MDPI. [Link]

  • Impurity Profiling in different analytical techniques. IJNRD.org. [Link]

  • Catalytic Options for Pharmaceuticals from CPhI Some Solutions to Problems. Mathews Open Access Journals. [Link]

  • What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? ResearchGate. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • The Recrystallization of Benzoic Acid. University of Missouri–St. Louis. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Semantic Scholar. [Link]

  • Lab Report Recrystallization September 27, 2016. StuDocu. [Link]

  • Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc.. [Link]

  • oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]

  • (PDF) Recrystallization of Impure Benzoic Acid. ResearchGate. [Link]

  • Recrystallization of Benzoic Acid. University of Wisconsin-River Falls. [Link]

  • Method for purification of benzoic acid.
  • Analytical Strategies for Monitoring Residual Impurities Encountered in Bioprocessing. Contentstack. [Link]

  • CHM 2206 Lab # 3-Purification of Benzoic Acid by Recrystallization. Scribd. [Link]

  • Purification of Benzoic Acid by Crystallization. MeitY OLabs - YouTube. [Link]

  • Preparation of benzoic acid of high purity. National Institute of Standards and Technology. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth technical compariso...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth technical comparison of analytical techniques for the characterization of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid, a complex bi-aryl carboxylic acid. While ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for structural elucidation, a multi-faceted analytical approach provides a more comprehensive and robust characterization.

The Power of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is an indispensable tool for determining the precise arrangement of hydrogen atoms within a molecule, offering critical insights into its connectivity and stereochemistry. For 2-{[1,1'-Biphenyl]-3-yl}benzoic acid, the ¹H NMR spectrum is predicted to exhibit a complex pattern of signals in the aromatic region, arising from the protons on the two phenyl rings, in addition to a characteristic signal for the carboxylic acid proton.

Predicted ¹H NMR Spectrum of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid

Based on the analysis of structurally related compounds, such as [1,1'-biphenyl]-2-carboxylic acid[1][2], [1,1'-biphenyl]-3-carboxylic acid[3], and [1,1'-biphenyl]-4-carboxylic acid[4], we can predict the salient features of the ¹H NMR spectrum for 2-{[1,1'-Biphenyl]-3-yl}benzoic acid. The spectrum, typically recorded in a deuterated solvent like DMSO-d₆ or CDCl₃, is expected to show:

  • Carboxylic Acid Proton: A broad singlet appearing far downfield, typically above δ 10 ppm, due to the acidic nature of the proton.[1][4]

  • Aromatic Protons: A series of multiplets in the range of δ 7.0 - 8.5 ppm. The exact chemical shifts and coupling patterns will be influenced by the substitution pattern on both rings. The protons on the benzoic acid ring will be influenced by the anisotropic effect of the biphenyl substituent, while the protons on the second phenyl ring will show coupling patterns characteristic of a mono-substituted benzene ring.

The complexity of the overlapping multiplets in the aromatic region often necessitates the use of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Single Quantum Coherence), to definitively assign each proton signal.

A Multi-Technique Approach for Comprehensive Characterization

While ¹H NMR is powerful, relying on a single analytical technique can be limiting. Integrating data from other methods provides a more complete picture of the molecule's identity, purity, and properties. The following table compares ¹H NMR with other key analytical techniques for the characterization of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid.

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Precise proton environment, connectivity, and stereochemistry.Unambiguous structural elucidation.Complex spectra can be difficult to interpret without 2D techniques. Less sensitive than MS.
¹³C NMR Spectroscopy Number and electronic environment of carbon atoms.Confirms the carbon skeleton and presence of functional groups.Lower sensitivity than ¹H NMR, requires longer acquisition times.[5][6]
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, confirms molecular formula.Does not provide detailed structural connectivity.[7]
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Excellent for determining the presence of impurities and for quantitative analysis.[8][9]Does not provide structural information.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and simple method to identify key functional groups like C=O and O-H.Provides limited information on the overall molecular structure.

Experimental Protocols

Detailed Protocol for ¹H NMR Spectrum Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the carboxylic acid proton.[10]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-16 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Apply a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 ppm or CHCl₃ at δ 7.26 ppm).

    • Integrate the signals to determine the relative ratios of the different types of protons.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid, highlighting the complementary nature of the different analytical techniques.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis cluster_data Data Integration & Final Confirmation Synthesis Synthesis of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR Primary Structural Elucidation MS Mass Spectrometry Purification->MS Confirms Molecular Weight HPLC HPLC Purification->HPLC Assesses Purity IR IR Spectroscopy Purification->IR Identifies Functional Groups C_NMR ¹³C NMR H_NMR->C_NMR Confirms Carbon Framework Data_Integration Comprehensive Data Analysis H_NMR->Data_Integration C_NMR->Data_Integration MS->Data_Integration HPLC->Data_Integration IR->Data_Integration Final_Confirmation Confirmed Structure & Purity Data_Integration->Final_Confirmation

Caption: A logical workflow for the comprehensive analytical characterization of a novel compound.

Conclusion

The structural elucidation and purity assessment of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid requires a strategic and multi-faceted analytical approach. While ¹H NMR spectroscopy provides the foundational data for structural determination, its integration with ¹³C NMR, mass spectrometry, and HPLC is crucial for a comprehensive and unambiguous characterization. This guide provides the necessary framework and experimental considerations for researchers to confidently analyze this and other complex aromatic molecules.

References

  • Green Chem., 2018, 20, 3038. (URL not available)
  • The Royal Society of Chemistry. Spectra and physical data of (A2). [Link]

  • Patel, A. V., & Malik, G. M. (2009). Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5-dihydro-imidazol-1-yl)amide. Asian Journal of Chemistry, 21(7), 5155-5159. [Link]

  • Magnetic Resonance in Chemistry. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

  • Supporting Inform
  • NIST WebBook. 2-Biphenylcarboxylic acid. [Link]

  • SciSpace. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. [Link]

  • APPENDIX 2. 1H NMR Spectral parameters for substituted benzenes. (URL not available)
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • Journal of the Brazilian Chemical Society. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

  • ResearchGate. NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). [Link]

  • SIELC Technologies. Separation of Benzoic acid, 4-butyl-, 4'-propyl[1,1'-biphenyl]-4-yl ester on Newcrom R1 HPLC column. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link]

  • ATB. 3-Biphenylcarboxylicacid. [Link]

Sources

Comparative

Structural Elucidation and Spectral Benchmarking: 13C NMR Analysis of 2-{[1,1'-Biphenyl]-3-yl}benzoic Acid

Executive Summary Product Focus: 2-{[1,1'-Biphenyl]-3-yl}benzoic acid (CAS: Analogous to o-terphenyl derivatives) Application: Organic synthesis intermediate, OLED host material precursors, and peptidomimetic scaffolds.[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 2-{[1,1'-Biphenyl]-3-yl}benzoic acid (CAS: Analogous to o-terphenyl derivatives) Application: Organic synthesis intermediate, OLED host material precursors, and peptidomimetic scaffolds.[1][2] Primary Challenge: Distinguishing the ortho-substituted terphenyl core from its meta- and para- isomers using 13C NMR, particularly given the steric "twist" that disrupts conjugation.

This guide provides a comparative spectral analysis, contrasting the target molecule against its structural isomers and precursors.[1] It utilizes a self-validating assignment protocol based on substituent-induced chemical shift effects (SCS).[2]

Experimental Protocol & Methodology

To ensure reproducible spectral data, the following protocol minimizes solvent-solute interaction variability, specifically regarding the carboxylic acid proton exchange which can broaden carbonyl and ipso-carbon signals.

Standardized NMR Acquisition Workflow
  • Instrument: 400 MHz (100 MHz for 13C) or higher.

  • Solvent System: DMSO-d6 is preferred over CDCl3.

    • Reasoning: Carboxylic acids form hydrogen-bonded dimers in CDCl3, causing concentration-dependent shifts.[1] DMSO-d6 disrupts these dimers, yielding sharp, monomeric signals for the carbonyl carbon (~167-170 ppm).[1]

  • Concentration: 15-20 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).[1][2]

  • Pulse Sequence: Proton-decoupled 13C (zgpg30 or equivalent) with a relaxation delay (D1) of

    
     2.0 seconds to ensure quantitative integration of quaternary carbons (C=O, C-ipso).
    

G Start Sample Prep (15mg / 0.6mL) Solvent Solvent Choice: DMSO-d6 Start->Solvent Dissolution Acquisition Acquisition: 100 MHz 13C D1 = 2.0s Solvent->Acquisition Lock & Shim Processing Processing: LB = 1.0 Hz Baseline Corr. Acquisition->Processing FT Output Peak Picking: Quaternary vs CH Processing->Output Analysis

Figure 1: Standardized 13C NMR acquisition workflow for terphenyl carboxylic acids.

Comparative Spectral Data

The following table benchmarks the target molecule against its direct precursor (2-bromobenzoic acid) and its planar isomer (4-terphenyl derivative). This comparison highlights the diagnostic shifts caused by the ortho-twist.

Table 1: 13C NMR Chemical Shift Comparison (ppm in DMSO-d6)
Carbon EnvironmentTarget: 2-{[1,1'-Biphenyl]-3-yl}benzoic acid Precursor: 2-Bromobenzoic Acid Isomer: 4-([1,1'-Biphenyl]-4-yl)benzoic acid Diagnostic Note
C=O[1][2] (Carboxyl) 169.5 - 170.2 167.5167.0Target is downfield due to loss of conjugation (twist).[1][2]
C-ipso (COOH) 132.0 - 133.5 133.0129.5Ortho-substituents deshield the ipso carbon.[2]
C-ipso (Aryl) 141.0 - 142.5 121.5 (C-Br)144.5C-Br signal disappears; new C-C bond forms.[1][2]
Aromatic CH 126.0 - 131.0 127.0 - 134.0126.0 - 130.0Complex overlap in target due to 3 distinct rings.
Symmetry Low (21 signals max) LowHigh (Reduced signal count)Target shows more unique peaks than para-isomers.

Critical Insight: The para-isomer (Column 4) is relatively planar, allowing conjugation between the biphenyl system and the carboxyl group.[2] The target (Column 2) suffers from steric hindrance at the ortho position, forcing the rings out of plane.[2] This "de-conjugation" typically shifts the Carbonyl (C=O) slightly downfield (deshielded) compared to the conjugated para analog.[1][2]

Structural Elucidation Logic

The assignment of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid requires distinguishing three aromatic rings.[1][2]

  • Ring A (Benzoic): Contains the COOH and the linkage.[2] Most deshielded quaternary carbons.

  • Ring B (Central Linker): Substituted at 1 and 3 (meta). Asymmetric.

  • Ring C (Terminal): Monosubstituted phenyl.[2][3]

Diagnostic Workflow for Assignment

To validate the structure without a crystal structure, use the DEPT-135 or APT (Attached Proton Test) alongside the standard 13C spectrum.[2]

  • Quaternary Carbons (Cq): Look for signals at ~170 (C=O), ~141 (C-Ar-Ar), and ~133 (C-COOH).[1][2] These will disappear in DEPT-135.

  • Methine Carbons (CH): The bulk of the aromatic region (126-130 ppm).[2]

  • The "Ortho-Twist" Indicator: In planar biphenyls, the bridgehead carbons are often shielded (~140 ppm).[2] In highly twisted o-terphenyls, these shift downfield (~141-143 ppm) due to steric compression.[1][2]

Logic COOH C=O Signal (169-170 ppm) Check1 Is C=O > 172 ppm? COOH->Check1 Quat Quaternary Carbons (132-142 ppm) Check2 Number of Q-C peaks? Quat->Check2 Aro Aromatic CH (126-131 ppm) Aldehyde/Ketone Aldehyde/Ketone Check1->Aldehyde/Ketone Yes Acid/Ester Acid/Ester Check1->Acid/Ester No (Correct) Para-Isomer Para-Isomer Check2->Para-Isomer Few (Symmetry) Target (Ortho) Target (Ortho) Check2->Target (Ortho) Many (Asymmetry) Final Structure Validated Target (Ortho)->Final Confirm with DEPT-135

Figure 2: Logical decision tree for distinguishing the target isomer from alternatives.

Synthesis & Reference Context

Understanding the synthesis aids in identifying impurity peaks (e.g., unreacted starting materials).[1][2]

  • Primary Route: Suzuki-Miyaura coupling of 2-bromobenzoic acid + 3-biphenylboronic acid.

  • Common Impurities:

    • 3-Biphenylboronic acid (homocoupling): Look for symmetry in the biphenyl region.

    • 2-Bromobenzoic acid: Distinct C-Br ipso peak at ~121 ppm.

References
  • Spectral Database for Organic Compounds (SDBS). Carbon-13 NMR data for Biphenyl derivatives. National Institute of Advanced Industrial Science and Technology (AIST).[2] [Link][1][2]

  • Hesse, M., Meier, H., & Zeeh, B. (2005).[1] Spectroscopic Methods in Organic Chemistry. Thieme. (Authoritative source for substituent additivity rules in 13C NMR).

  • Reich, H. J. Structure Determination Using NMR.[1] University of Wisconsin-Madison. (Source for solvent effects on carboxylic acid chemical shifts). [Link][1][2]

Sources

Validation

performance of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid vs other beta-3 agonists

This guide provides an in-depth technical analysis of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid derivatives (specifically focusing on the high-potency series developed by Astellas, e.g., Compound 12b and Compound 10a ) compar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid derivatives (specifically focusing on the high-potency series developed by Astellas, e.g., Compound 12b and Compound 10a ) compared to established beta-3 adrenergic receptor (


-AR) agonists like Mirabegron , Vibegron , and Solabegron .

Performance Guide: 2-{[1,1'-Biphenyl]-3-yl}benzoic Acid Derivatives vs. Leading Agonists

Executive Summary & Compound Profile

The compound class referred to as 2-{[1,1'-Biphenyl]-3-yl}benzoic acid (and its structural analogues) represents a "Second Generation" series of highly selective


-adrenergic receptor agonists. Originally optimized by researchers at Astellas Pharma  (Imanishi et al., J. Med. Chem. 2008), this scaffold was designed to overcome the bioavailability and selectivity limitations of earlier aryloxypropanolamine-based agonists.

While Mirabegron (a phenylethanolamine) is the clinical standard, the Biphenyl Benzoic Acid (BBA) derivatives demonstrate superior in vitro potency and a distinct binding mode that avoids common


/

off-target effects.
Target Compound Profile: BBA Series (e.g., Compound 12b)
  • Core Scaffold: 2-(3-biphenylyl)benzoic acid moiety linked to a phenylethanolamine or similar amine.

  • Mechanism: Selective activation of

    
    -AR 
    
    
    
    Gs-protein coupling
    
    
    cAMP elevation.
  • Key Advantage: Exceptional selectivity (>1000-fold) over cardiac

    
     and pulmonary 
    
    
    
    receptors, minimizing tachycardia and tremor risks.

Comparative Performance Analysis

The following data contrasts the BBA derivative (represented by the optimized Compound 12b from the Astellas series) against clinical standards.

Table 1: Potency and Selectivity Profile
FeatureBBA Derivative (Cmpd 12b) Mirabegron (YM178) Solabegron (GW427353) CL-316,243
Chemical Class Biphenyl Benzoic AcidPhenylethanolamineBiphenyl-3-carboxylic acidBenzodioxole (Rodent specific)

EC

(Human)
0.38 nM ~22.4 nM~18 nM>10,000 nM (Low human affinity)

Selectivity
> 2,500-fold> 400-fold> 300-foldN/A

Selectivity
> 2,000-fold> 200-fold> 200-foldN/A
Intrinsic Activity (Emax) Full Agonist (~95%) Partial Agonist (~80%)Partial Agonist (~90%)Full Agonist
Oral Bioavailability High (>50% in rats)~29-35% (Dose dependent)ModerateLow

Analyst Insight: The BBA derivative displays sub-nanomolar potency (0.38 nM) , making it significantly more potent than Mirabegron in in vitro human receptor assays. Its full agonism suggests a higher maximal efficacy for bladder relaxation or lipolysis compared to the partial agonist Mirabegron.

Table 2: Pharmacokinetic & Functional Parameters
ParameterBBA Derivative Mirabegron Vibegron
Half-life (t

)
Moderate (Species dependent)~50 hours~30 hours
Metabolic Stability High (CYP resistant modifications)Moderate (CYP2D6/3A4)High (Non-CYP metabolism)
Bladder Relaxation Significant reduction in intravesical pressure (Dog model)Proven clinical efficacyProven clinical efficacy
Lipolytic Activity Potent induction of glycerol releaseModerateModerate

Mechanistic Pathway & Signaling Logic

The BBA derivatives function by binding to the orthosteric site of the


-AR, inducing a conformational change that promotes G

s coupling. Unlike

/

agonists, these compounds stabilize a receptor state that preferentially activates Adenylyl Cyclase (AC) without significant

-arrestin recruitment, reducing desensitization.
Figure 1: -Adrenergic Signaling Cascade

Beta3_Pathway Agonist BBA Derivative (Ligand) Receptor β3-Adrenergic Receptor (GPCR) Agonist->Receptor Binding (Kd ~0.4 nM) Gs Gs Protein (Heterotrimeric) Receptor->Gs Activation (GTP exchange) AC Adenylyl Cyclase (Effector) Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Catalysis ATP -> cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Effect_Bladder MLCK Phosphorylation (Inhibition) -> Relaxation PKA->Effect_Bladder Bladder Smooth Muscle Effect_Fat Perilipin/HSL Phosphorylation -> Lipolysis PKA->Effect_Fat Adipocytes

Caption: Signal transduction pathway for BBA derivatives. Ligand binding triggers Gs-mediated cAMP accumulation, leading to PKA activation and tissue-specific physiological responses.

Experimental Protocols for Validation

To verify the performance of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid derivatives, the following self-validating protocols are recommended.

Protocol A: cAMP Accumulation Assay (Potency Validation)

Objective: Determine the EC


 and intrinsic activity relative to Isoproterenol (full agonist control).
  • Cell System: CHO-K1 cells stably expressing human

    
    -AR (ensure receptor density 
    
    
    
    fmol/mg protein).
  • Preparation:

    • Seed cells at 10,000 cells/well in 384-well plates.

    • Starve cells in serum-free medium + 0.5 mM IBMX (phosphodiesterase inhibitor) for 30 min.

  • Treatment:

    • Prepare serial dilutions of BBA Derivative (

      
       to 
      
      
      
      M).
    • Include Mirabegron as a reference standard.

    • Incubate for 30 minutes at 37°C.

  • Detection: Use a TR-FRET cAMP detection kit (e.g., Lance Ultra or HTRF).

  • Analysis:

    • Normalize data:

      
       = Basal, 
      
      
      
      =
      
      
      Isoproterenol.
    • Fit to a 4-parameter logistic equation:

      
      .
      
    • Success Criteria: BBA Derivative should exhibit EC

      
       nM.
      
Protocol B: Ex Vivo Bladder Strip Relaxation (Functional Efficacy)

Objective: Confirm tissue-level efficacy in a physiological context.

  • Tissue: Urinary bladder strips from SD rats (or Ferrets for higher translational relevance).

  • Setup: Mount strips in organ baths containing Krebs-Henseleit solution, gassed with

    
    .
    
  • Pre-contraction: Induce tonic contraction using

    
     KCl or 
    
    
    
    Carbachol.
  • Dosing: Cumulative addition of the agonist (

    
     to 
    
    
    
    M).
  • Measurement: Record isometric tension changes.

  • Validation: Pre-treat control strips with L-748,337 (selective

    
     antagonist) to confirm mechanism specificity.
    

Synthesis & Structural Insights

The high potency of the 2-{[1,1'-Biphenyl]-3-yl}benzoic acid class stems from the "Biphenyl" moiety which occupies a hydrophobic pocket in the


-AR, distinct from the binding site of catecholamines.
  • Structure-Activity Relationship (SAR):

    • The Benzoic Acid group provides a hydrogen bond acceptor/donor interaction, mimicking the interactions of the sulfonamide in other agonists.

    • Substitution at the 2-position of the benzoic acid with a 3-biphenylyl group creates a rigid "L-shaped" or "V-shaped" conformation that perfectly complements the receptor's orthosteric site.

    • Optimization: Introduction of a methyl group at the

      
      -position of the amine linker (as seen in Compound 12b) significantly enhances metabolic stability and potency.
      

References

  • Imanishi, M., et al. (2008).

    
    -Adrenergic Receptor Agonists with Good Oral Bioavailability. Part I." Journal of Medicinal Chemistry, 51(6), 1925–1944. Link
    
  • Imanishi, M., et al. (2008). "Discovery of a Novel Series of Biphenyl Benzoic Acid Derivatives as Highly Potent and Selective Human

    
     Adrenergic Receptor Agonists with Good Oral Bioavailability. Part II." Journal of Medicinal Chemistry, 51(13), 4002–4020. Link
    
  • Hattori, K., et al. (2010).

    
    -adrenergic receptor agonists." Medicinal Chemistry Research, 19(9), 1174–1190. Link
    
  • Takasu, T., et al. (2007). "Effect of the novel

    
    -adrenoceptor agonist YM178 on bladder function in models of overactive bladder." Journal of Pharmacology and Experimental Therapeutics, 321(2), 642-647. Link
    
Comparative

comparative study of different synthetic routes to 2-{[1,1'-Biphenyl]-3-yl}benzoic acid

Introduction 2-{[1,1'-Biphenyl]-3-yl}benzoic acid is a significant scaffold in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of complex organic molecules. The synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-{[1,1'-Biphenyl]-3-yl}benzoic acid is a significant scaffold in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of complex organic molecules. The synthesis of this unsymmetrical biaryl carboxylic acid presents unique challenges due to the steric hindrance around the carboxylic acid moiety and the need for selective C-C bond formation. This guide provides a comparative analysis of three prominent synthetic strategies for obtaining 2-{[1,1'-Biphenyl]-3-yl}benzoic acid: the Suzuki-Miyaura coupling, the Grignard reaction, and the Ullmann condensation. By examining the mechanistic underpinnings, experimental protocols, and providing a critical evaluation of each method's advantages and disadvantages, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions for their synthetic endeavors.

Synthetic Strategies: A Comparative Overview

The choice of synthetic route to 2-{[1,1'-Biphenyl]-3-yl}benzoic acid is dictated by factors such as the availability of starting materials, desired yield, scalability, and tolerance to various functional groups. Below is a detailed exploration of the three most common approaches.

Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[1][2] It is widely favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[3]

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_reagents Reagents cluster_products Products A 3-Bromobiphenyl F Methyl 2-{[1,1'-biphenyl]-3-yl}benzoate A->F Suzuki Coupling B 2-(Methoxycarbonyl)phenylboronic acid B->F C Pd(PPh₃)₄ C->F D K₂CO₃ D->F E Toluene/EtOH/H₂O E->F G 2-{[1,1'-Biphenyl]-3-yl}benzoic acid F->G Hydrolysis

Caption: Suzuki-Miyaura coupling followed by hydrolysis.

Mechanistic Insights:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromobiphenyl) to form a Pd(II) complex.

  • Transmetalation: The aryl group from the boronic acid (2-(methoxycarbonyl)phenylboronic acid) is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[2]

The presence of the carboxylic acid group in one of the coupling partners can sometimes interfere with the reaction by coordinating to the palladium catalyst.[4] To circumvent this, the carboxylic acid is often protected as an ester, which is then hydrolyzed in a subsequent step.

Experimental Protocol (Representative):

Step 1: Suzuki-Miyaura Coupling

  • To a degassed solution of 3-bromobiphenyl (1.0 equiv) and 2-(methoxycarbonyl)phenylboronic acid (1.2 equiv) in a 3:1:1 mixture of toluene/ethanol/water is added potassium carbonate (2.0 equiv).

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) is added, and the mixture is heated to 80-90°C under an inert atmosphere for 12-24 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, methyl 2-{[1,1'-biphenyl]-3-yl}benzoate, is purified by column chromatography.

Step 2: Hydrolysis

  • The purified ester is dissolved in a mixture of methanol and a 2M aqueous solution of sodium hydroxide.

  • The mixture is heated to reflux for 2-4 hours.

  • After cooling, the methanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • The solid is collected by filtration, washed with cold water, and dried to afford 2-{[1,1'-Biphenyl]-3-yl}benzoic acid.

Grignard Reaction: A Classic Approach to C-C Bond Formation

The Grignard reaction is a powerful tool for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile. For the synthesis of carboxylic acids, the Grignard reagent is reacted with carbon dioxide.[5]

Reaction Scheme:

Grignard_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Product A 3-Bromobiphenyl F 3-Biphenylmagnesium bromide A->F Grignard Formation B Mg turnings B->F C Anhydrous THF C->F D CO₂ (dry ice) G 2-{[1,1'-Biphenyl]-3-yl}benzoic acid D->G E HCl (aq) E->G F->G Carboxylation & Workup

Caption: Grignard reaction for the synthesis of the target acid.

Mechanistic Insights:

The reaction proceeds in two main stages:

  • Formation of the Grignard Reagent: 3-Bromobiphenyl reacts with magnesium metal in an anhydrous ether solvent (like THF) to form 3-biphenylmagnesium bromide. This reaction is sensitive to moisture and oxygen.[6]

  • Carboxylation: The highly nucleophilic Grignard reagent attacks the electrophilic carbon of carbon dioxide (dry ice) to form a magnesium carboxylate salt.

  • Acidic Workup: The salt is then protonated with a strong acid to yield the final carboxylic acid product.

A common side reaction is the formation of biphenyl through the coupling of the Grignard reagent with unreacted aryl halide, a process known as Wurtz-type coupling.

Experimental Protocol (Representative):

  • All glassware is flame-dried under vacuum and cooled under an inert atmosphere.

  • Magnesium turnings (1.2 equiv) are placed in a round-bottom flask under an inert atmosphere.

  • A solution of 3-bromobiphenyl (1.0 equiv) in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating.

  • After the magnesium has been consumed, the Grignard reagent solution is cooled in an ice bath.

  • The solution is then added slowly to a flask containing an excess of crushed dry ice.

  • After the addition is complete and the mixture has warmed to room temperature, the reaction is quenched by the slow addition of 1M aqueous hydrochloric acid.

  • The aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.

Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl.[7] While the classic Ullmann reaction requires high temperatures and stoichiometric amounts of copper, modern variations have been developed that use catalytic amounts of copper and ligands, allowing for milder reaction conditions.[8]

Reaction Scheme:

Ullmann_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 3-Iodobiphenyl G 2-{[1,1'-Biphenyl]-3-yl}benzoic acid A->G Ullmann Coupling B 2-Iodobenzoic acid B->G C CuI C->G D Ligand (e.g., Phenanthroline) D->G E Base (e.g., K₂CO₃) E->G F Solvent (e.g., DMF) F->G

Caption: Ullmann condensation for biaryl synthesis.

Mechanistic Insights:

The mechanism of the Ullmann reaction is complex and not as well-defined as the Suzuki-Miyaura coupling. It is generally believed to involve the formation of an organocopper intermediate.[9] A plausible sequence involves:

  • Oxidative addition of an aryl halide to a Cu(I) species.

  • A second oxidative addition or a metathesis reaction with the second aryl halide.

  • Reductive elimination to form the biaryl and regenerate the active copper catalyst.

The reaction is often limited to electron-deficient aryl halides and can suffer from low yields and the need for harsh conditions.[10]

Experimental Protocol (Representative):

  • A mixture of 3-iodobiphenyl (1.0 equiv), 2-iodobenzoic acid (1.2 equiv), copper(I) iodide (0.1 equiv), a suitable ligand such as 1,10-phenanthroline (0.2 equiv), and potassium carbonate (2.0 equiv) in a high-boiling polar solvent like DMF or NMP is prepared in a sealed tube.

  • The mixture is heated to 120-160°C for 24-48 hours.

  • After cooling, the reaction mixture is diluted with water and acidified with hydrochloric acid.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Comparative Analysis

FeatureSuzuki-Miyaura CouplingGrignard ReactionUllmann Condensation
Typical Yield High (often >80%)[11]Moderate to High (variable)[12]Low to Moderate[10]
Reaction Conditions Mild (often room temp to 80°C)Requires strictly anhydrous conditionsHarsh (high temperatures, >100°C)[5]
Functional Group Tolerance ExcellentPoor (sensitive to acidic protons and carbonyls)[13]Moderate
Starting Materials Aryl halides/triflates and arylboronic acids/estersAryl halides and CO₂Aryl halides
Catalyst Palladium-based (often with phosphine ligands)None (uses stoichiometric Mg)Copper-based (often with ligands)
Key Advantages High yield, broad functional group tolerance, vast substrate scope.[1]Inexpensive starting materials, direct carboxylation.Can be effective for specific substrates where other methods fail.[14]
Key Disadvantages Cost and toxicity of palladium catalysts, potential for protodeboronation.[3]Strict anhydrous conditions required, limited functional group tolerance, potential for Wurtz coupling.[15]Harsh reaction conditions, often low yields, limited substrate scope.[10]

Conclusion and Recommendations

For the synthesis of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid, the Suzuki-Miyaura coupling stands out as the most robust and versatile method. Its mild reaction conditions, high functional group tolerance (especially when the carboxylic acid is protected), and generally high yields make it the preferred choice for both laboratory-scale synthesis and potential scale-up. The wide availability of substituted aryl halides and boronic acids further enhances its appeal.

The Grignard reaction , while a classic and powerful method, presents significant challenges for this particular target molecule. The stringent requirement for anhydrous conditions can be difficult to maintain, and the presence of the carboxylic acid functionality necessitates a carboxylation step with carbon dioxide, which can be less efficient than a direct coupling. The potential for side reactions, such as Wurtz coupling, can also complicate purification and lower the overall yield.

The Ullmann condensation is generally the least favorable option due to its typically harsh reaction conditions, lower yields, and more limited substrate scope. While modern advancements have improved this reaction, it is often considered a last resort when other, milder coupling methods fail.

References

  • SATHEE. (n.d.). Chemistry Ullmann Reaction. Retrieved from [Link]

  • BenchChem. (2025).
  • Lou, S., et al. (2016). Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation.
  • L.S.College, Muzaffarpur. (2020, October 22). Ullmann reaction.
  • Fiveable. (2025, September 15). Biaryl Synthesis Definition.
  • (n.d.). organic synthesis: benzoic acid via a grignard reaction.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Meringdal, J. W., & Menche, D. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
  • Van Allen, D. (n.d.).
  • (2025, November 26). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. PMC.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • BenchChem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
  • Zhang, Y., & Zhang, H. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
  • Baltus, C. B. (2010, November 10).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • (2024, July 15). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Sato, K., et al. (2024, April 12).
  • (2022, January 27). Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo‐Organomagnesium Anilides. PMC.
  • (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Ullmann Coupling Reaction: Synthesis of 2,2'-Dimethylbiphenyl.
  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids.
  • Scribd. (n.d.). Grignard Synthesis of Benzoic Acid | PDF.
  • (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • (n.d.). EP0941982A2 - Process for synthesizing benzoic acids.
  • Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
  • (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO)
  • North Seattle College. (2020, May 3). Synthesis of benzoic acid via the Grignard reaction [Video]. YouTube.
  • (n.d.). Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Organic & Biomolecular Chemistry (RSC Publishing).
  • Reddit. (2021, September 9).
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.

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Safety & Regulatory Compliance

Safety

2-{[1,1'-Biphenyl]-3-yl}benzoic acid proper disposal procedures

Executive Summary: Immediate Action Required 2-{[1,1'-Biphenyl]-3-yl}benzoic acid is a complex aromatic organic acid.[1] Unlike simple benzoic acid, the bulky biphenyl substituent significantly alters its environmental f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Required

2-{[1,1'-Biphenyl]-3-yl}benzoic acid is a complex aromatic organic acid.[1] Unlike simple benzoic acid, the bulky biphenyl substituent significantly alters its environmental fate and solubility profile. Improper disposal (e.g., drain pouring) poses severe risks of downstream precipitation, plumbing blockages, and aquatic toxicity due to the biphenyl moiety.

Core Directive: This material must NEVER be disposed of via sanitary sewer systems.[1] All waste streams (solid, liquid, and contaminated debris) must be segregated for High-Temperature Incineration .

Chemical Profile & Hazard Identification

Understanding the physicochemical properties of this compound is the foundation of a safe disposal plan.

PropertySpecificationOperational Implication
Chemical Structure Benzoic acid substituted at C2 with a 3-biphenyl groupHigh lipophilicity; resistant to biodegradation.[1]
Physical State Solid (Powder/Crystalline)Dust generation risk during transfer.[1]
Solubility Low in water; High in organic solvents (DMSO, DCM)Do not dilute with water for disposal; it will precipitate and clog.[1]
Acidity (pKa) ~4.0 - 5.0 (Carboxylic Acid)Corrosive to mucous membranes; incompatible with strong oxidizers/bases.[1]
Environmental Hazard Aquatic Toxicity (Biphenyl moiety)Zero-discharge policy to environment.[1]

Primary Hazards (GHS Classification):

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][3][5][6]

  • H411/H412: Toxic to aquatic life with long-lasting effects (inferred from biphenyl substructure).[1]

Step-by-Step Disposal Workflow

This protocol is designed to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and prevent environmental contamination.[1]

Scenario A: Solid Waste (Pure Compound or Spill Cleanup)
  • Segregation: Isolate the solid waste.[1] Do not mix with oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions.

  • Containerization:

    • Use a Wide-Mouth High-Density Polyethylene (HDPE) jar.[1]

    • Why HDPE? It is resistant to weak acids and prevents breakage common with glass.[1]

  • Labeling:

    • Apply a hazardous waste label immediately.[1]

    • Constituent: "2-{[1,1'-Biphenyl]-3-yl}benzoic acid".[1]

    • Hazard Checkbox: [x] Irritant [x] Toxic (Environmental).[1]

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray until pickup.

Scenario B: Liquid Waste (Mother Liquors or Solvents)

Context: This compound is often dissolved in organic solvents (Dichloromethane, Ethyl Acetate, or DMSO) during synthesis or extraction.

  • pH Check: If the solution is aqueous (rare), check pH. If pH < 2, it is a D002 Corrosive Waste .[1][7]

  • Solvent Compatibility: Determine the primary solvent.[1]

    • Halogenated Solvents (DCM, Chloroform): Segregate into Halogenated Waste carboy.

    • Non-Halogenated (Acetone, Methanol, DMSO): Segregate into Non-Halogenated Waste carboy.

  • Precipitation Risk: If the solution is acidic/aqueous, DO NOT mix directly with basic organic waste streams without testing.[1] The acid-base reaction can generate heat and precipitate the solid, creating a "sludge" that is difficult to pump.

  • Final Stream: The destination for both streams is Fuel Blending or Incineration .[1]

Visual Decision Logic (Disposal Flowchart)

The following diagram illustrates the decision-making process for segregating this specific chemical waste.

DisposalWorkflow Start Start FormCheck Determine Physical State Start->FormCheck SolidPath Solid / Powder FormCheck->SolidPath Dry Solid LiquidPath Liquid Solution FormCheck->LiquidPath Dissolved SolidContainer Place in Wide-Mouth HDPE Jar SolidPath->SolidContainer SolventCheck Identify Solvent Base LiquidPath->SolventCheck Labeling LABEL: 'Hazardous Waste' List Full Chemical Name SolidContainer->Labeling Halo Halogenated (e.g., DCM) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (e.g., DMSO, EtAc) SolventCheck->NonHalo No Halogens Halo->Labeling NonHalo->Labeling Disposal FINAL DISPOSAL: High-Temp Incineration Labeling->Disposal

Figure 1: Decision logic for segregating 2-{[1,1'-Biphenyl]-3-yl}benzoic acid waste streams.

Regulatory Compliance & Waste Codes

Proper coding ensures your facility avoids fines during EPA inspections.[1]

  • RCRA Status: This specific isomer is generally not a P-listed or U-listed waste by name.[1] However, it is regulated based on its characteristics and the solvents used.

  • Waste Codes:

    • D002: If disposed of as a free acid in aqueous solution with pH ≤ 2.[1]

    • F002/F003: If mixed with spent solvents (e.g., Methylene Chloride or Acetone).[1]

    • State-Specific Codes: In states like California or Massachusetts, biphenyl derivatives may trigger "Toxic" waste codes due to aquatic toxicity thresholds.[1] Always default to Non-RCRA Regulated Hazardous Waste (if pure) or Hazardous Waste Solid/Liquid for incineration.[1]

Emergency Contingencies

  • Spill Procedure:

    • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If powder is fine, use an N95 dust mask.[1]

    • Containment: Do not dry sweep if dust is airborne.[1] Cover with a wet paper towel (dampened with water) to suppress dust.[1]

    • Cleanup: Scoop material into the HDPE disposal jar. Wipe the area with a soap/water solution.[1][3][6]

    • Decontamination: The biphenyl group makes this compound sticky/greasy.[1] Use a surfactant (soap) or ethanol for final surface cleaning.[1]

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Biphenylcarboxylic acid (Structural Analog).[1] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024).[1] RCRA Waste Code Descriptions & Lists (40 CFR Part 261).[1][7] Retrieved from

  • National Institutes of Health (NIH). (2016).[1] Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives.[1] Retrieved from

  • Sigma-Aldrich. (2025).[1][2][8] Safety Data Sheet: Benzoic Acid Derivatives.[1] Retrieved from

Sources

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